molecular formula C11H20O B1197894 Cycloundecanone CAS No. 878-13-7

Cycloundecanone

Cat. No.: B1197894
CAS No.: 878-13-7
M. Wt: 168.28 g/mol
InChI Key: UPOSSYJVWXLPTA-UHFFFAOYSA-N
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Description

Cycloundecanone, also known as this compound, is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloundecanone
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InChI

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2
Source PubChem
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InChI Key

UPOSSYJVWXLPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00236645
Record name Cycloundecanone
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Molecular Weight

168.28 g/mol
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CAS No.

878-13-7
Record name Cycloundecanone
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Record name CYCLOUNDECANONE
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Record name Cycloundecanone
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Foundational & Exploratory

Cycloundecanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of cycloundecanone. The information is presented to support research, development, and quality control activities involving this macrocyclic ketone.

Chemical and Physical Properties

This compound is a cyclic ketone with an eleven-membered ring. Its properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
CAS Number 878-13-7[1]
Appearance Colorless to pale yellow oilorganic-syntheses.org
Physical Properties
PropertyValueExperimental ConditionsSource
Melting Point 9-10 °CNot specifiedchemicalbook.com
16.2-16.6 °CSolidified on coolingorganic-syntheses.org
Boiling Point 106 °Cat 4 mmHgchemicalbook.com
84-85 °Cat 2 mmHgorganic-syntheses.org
Density 0.898 g/mLat 25 °Cchemicalbook.com

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ)MultiplicityIntegrationAssignmentSource
¹HCDCl₃1.3-2.1 ppmmultiplet16H-CH₂-organic-syntheses.org
¹HCDCl₃2.4-2.7 ppmmultiplet4H-CH₂-C=Oorganic-syntheses.org
¹³CNot specifiedData not readily available in searched sources---
Infrared (IR) Spectroscopy
Sample PhaseWavenumber (cm⁻¹)IntensityAssignmentSource
Neat1700Very StrongC=O stretchorganic-syntheses.org
Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Favorskii-type Rearrangement

This protocol describes the ring contraction of 2,12-dibromocyclododecanone.

Step 1: Synthesis of 2,12-Dibromocyclododecanone

A detailed procedure for the dibromination of cyclododecanone is outlined in Organic Syntheses.[3]

Step 2: Favorskii-type Rearrangement to Methyl 1-cycloundecenecarboxylate

The benzene solution of 2,12-dibromocyclododecanone is treated with powdered sodium methoxide. The reaction temperature is maintained at 25-30 °C. The product is extracted with ether and purified by distillation.[3]

Step 3: Conversion to this compound

Methyl 1-cycloundecenecarboxylate is treated with concentrated sulfuric acid and chloroform. Sodium azide is added portion-wise while maintaining the temperature at 40 ± 2 °C. The crude product is purified by steam distillation followed by vacuum distillation to yield this compound as a colorless or pale yellow oil.[3]

Determination of Physical Properties

Melting Point: The melting point of solidified this compound can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[3]

Boiling Point: The boiling point is determined by vacuum distillation. The temperature at which the liquid distills at a specific reduced pressure is recorded.[3]

Density: The density of liquid this compound can be determined by weighing a known volume of the liquid. A pycnometer or a graduated cylinder and a balance can be used for this measurement. The density is calculated by dividing the mass of the liquid by its volume.[4]

Spectroscopic Analysis

NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent.[3]

IR Spectroscopy: The IR spectrum of neat this compound is obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Dibromination cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Favorskii Rearrangement cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Decarboxylation cluster_purification Purification cluster_product Final Product Cyclododecanone Cyclododecanone Dibromination Dibromination (Br₂, Benzene/Ether) Cyclododecanone->Dibromination Dibromocyclododecanone 2,12-Dibromocyclododecanone Dibromination->Dibromocyclododecanone Favorskii Favorskii Rearrangement (NaOMe, Benzene) Dibromocyclododecanone->Favorskii Ester Methyl 1-cycloundecenecarboxylate Favorskii->Ester Decarboxylation Hydrolysis & Decarboxylation (H₂SO₄, NaN₃, Chloroform) Ester->Decarboxylation Purification Steam Distillation & Vacuum Distillation Decarboxylation->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Favorskii Rearrangement Mechanism

Favorskii_Mechanism cluster_reactants Reactants cluster_steps Mechanism Steps cluster_intermediates Intermediates cluster_product Product alpha_halo_ketone α-Halo Ketone (2,12-Dibromocyclododecanone) enolate_formation Enolate Formation alpha_halo_ketone->enolate_formation base Base (Methoxide) base->enolate_formation nucleophilic_attack Nucleophilic Attack by Methoxide base->nucleophilic_attack enolate Enolate enolate_formation->enolate cyclopropanone_formation Intramolecular Nucleophilic Substitution cyclopropanone Cyclopropanone Intermediate cyclopropanone_formation->cyclopropanone tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate ring_opening Ring Opening carbanion Carbanion ring_opening->carbanion enolate->cyclopropanone_formation cyclopropanone->nucleophilic_attack tetrahedral_intermediate->ring_opening ester_product Ring-contracted Ester (Methyl 1-cycloundecenecarboxylate) carbanion->ester_product

Caption: Mechanism of the Favorskii rearrangement.

Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Obtained cluster_confirmation Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Physical_Tests Physical Property Tests (Melting Point, Boiling Point, Density) Sample->Physical_Tests NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands (e.g., C=O stretch) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Physical_Data Melting/Boiling Point Range, Density Value Physical_Tests->Physical_Data Confirmation Structure and Purity Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Physical_Data->Confirmation

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of Cycloundecanone from Cyclododecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and high-yield synthetic route for the ring contraction of cyclododecanone to cycloundecanone. This transformation is of significant interest in synthetic organic chemistry for the preparation of macrocyclic ketones, which are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The core of this methodology relies on a Favorskii-type rearrangement of an α,α'-dihalocyclododecanone.

Synthetic Strategy: A Three-Step Ring Contraction

The conversion of cyclododecanone to its C-1 homologue, this compound, is efficiently achieved through a three-step sequence. This process involves the initial α,α'-dibromination of the starting ketone, followed by a Favorskii-type rearrangement to form a stable carboxylic acid ester intermediate. The final step involves a Schmidt degradation of the corresponding carboxylic acid to yield the desired this compound. This method has been reported to produce high overall yields, making it a practical approach for laboratory-scale synthesis.[1][2]

The overall transformation can be visualized as follows:

Reaction_Pathway Cyclododecanone Cyclododecanone Dibromocyclododecanone 2,12-Dibromocyclododecanone Cyclododecanone->Dibromocyclododecanone Br₂, HBr Methyl_ester Methyl 1-cycloundecenecarboxylate Dibromocyclododecanone->Methyl_ester 1. NaOMe 2. Benzene This compound This compound Methyl_ester->this compound 1. H₂SO₄, CHCl₃ 2. NaN₃ 3. Steam Distillation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed methodology for each synthetic step.[1][2]

Step 1: Synthesis of 2,12-Dibromocyclododecanone

This initial step involves the selective bromination of cyclododecanone at the α-positions.

Experimental Workflow:

Workflow_Step1 cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Isolation A Dissolve Cyclododecanone in Ether B Add HBr solution A->B C Add Bromine dropwise at 0-5 °C B->C D Stir for 2 hours C->D E Filter the precipitate D->E F Wash with cold ether E->F G Dry under vacuum F->G

Caption: Experimental workflow for the synthesis of 2,12-dibromocyclododecanone.

Methodology:

  • A solution of cyclododecanone (1.0 mole) in 1.5 L of anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The solution is cooled to 0–5 °C in an ice bath.

  • A solution of 30% hydrogen bromide in acetic acid (5 mL) is added.

  • Bromine (2.0 moles) is added dropwise over a period of 4-5 hours, maintaining the temperature between 0–5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

  • The resulting white precipitate of 2,12-dibromocyclododecanone is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield the product.

Step 2: Synthesis of Methyl 1-Cycloundecenecarboxylate

This step utilizes a Favorskii-type rearrangement of the dibrominated ketone in the presence of a strong base to yield the ring-contracted ester.

Methodology:

  • A suspension of powdered sodium methoxide (2.31 moles) in 1.5 L of dry benzene is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.[1]

  • The benzene solution of 2,12-dibromocyclododecanone from the previous step is added portionwise over 30–40 minutes, maintaining the reaction temperature at 25–30 °C with an ice bath.[1]

  • The reaction mixture is stirred for an additional 20 minutes at 25–30 °C.[1]

  • The mixture is then extracted successively with water, 5% hydrochloric acid, and saturated aqueous sodium chloride solution.[1]

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford crude methyl 1-cycloundecenecarboxylate.

Step 3: Synthesis of this compound

The final step involves the conversion of the ester to the target ketone via a Schmidt degradation. Caution: This procedure involves the use of sodium azide and hydrazoic acid, which are highly toxic and potentially explosive. This reaction must be performed in a well-ventilated fume hood behind a safety shield.[1]

Methodology:

  • A mixture of methyl 1-cycloundecenecarboxylate (from the previous step), 900 mL of chloroform, and 900 mL of concentrated sulfuric acid is stirred vigorously in a three-necked flask.[1]

  • The mixture is heated to 35 °C.[1]

  • Sodium azide (1.2 moles) is added in small portions over a period of 30–50 minutes, maintaining the temperature at 40 ± 2 °C.[1]

  • After the addition is complete, the mixture is stirred for an additional 10–15 minutes at 35–40 °C.[1]

  • The reaction is cooled to 5 °C and poured onto 1 kg of ice.[1]

  • The chloroform is removed by distillation, and the aqueous residue is subjected to steam distillation.[1]

  • The steam distillate is extracted with chloroform and ether.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residual oil is purified by vacuum distillation to give this compound.[1]

Quantitative Data Summary

The following table summarizes the typical yields and key physical properties of the products obtained in this synthetic sequence.

StepProductStarting MaterialReagentsTypical YieldBoiling Point (°C/mmHg)Refractive Index (n²⁵D)
12,12-DibromocyclododecanoneCyclododecanoneBr₂, HBr/AcOH90-95%--
2Methyl 1-cycloundecenecarboxylate2,12-DibromocyclododecanoneNaOMe, Benzene92-95%--
3This compoundMethyl 1-cycloundecenecarboxylateH₂SO₄, NaN₃83-85%84-85 / 21.4794–1.4796

Concluding Remarks

The described three-step synthesis provides a reliable and high-yielding pathway for the preparation of this compound from the readily available cyclododecanone. The key transformation, a Favorskii-type rearrangement, allows for an efficient ring contraction. The detailed experimental protocols and quantitative data presented in this guide are intended to enable researchers to successfully implement this synthesis in their laboratories. Careful handling of hazardous reagents, particularly in the final Schmidt degradation step, is crucial for a safe and successful outcome.

References

Cycloundecanone: A Synthetic Compound Not Found in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no significant evidence of cycloundecanone as a naturally occurring compound. This technical guide addresses the user's query by clarifying the synthetic origin of this compound and the absence of known natural sources, thereby explaining the inability to provide data on its natural occurrence, isolation protocols, or biological signaling pathways.

Contrary to the inquiry's premise, this compound is not documented as a constituent of plants, animals, or microorganisms in available scientific databases and publications. Extensive searches for its presence in essential oils, animal scent glands (such as those of the musk deer, a known source of other macrocyclic ketones), or as a microbial volatile have yielded no positive results. The scientific literature predominantly discusses this compound in the context of its chemical synthesis.

While the broader class of macrocyclic ketones does include several important natural products with significant biological activities, this compound does not appear to be among them. For instance, muscone (a 15-membered ring ketone) is a well-known component of musk from the Himalayan musk deer and is highly valued in perfumery.[1][2] However, analyses of musk deer secretions do not report the presence of this compound.[3][4][5][6]

Chemical Synthesis of this compound

The body of research on this compound is focused on its synthesis through various chemical reactions. Methods for its preparation are well-documented in organic chemistry literature and include:

  • Ring expansion of smaller cyclic ketones.

  • Pyrolysis of the thorium salt of dodecanedioic acid.[7]

  • Curtius degradation of 1-cycloundecenecarboxylic acid.[7]

  • Acyloin condensation.[8]

These synthetic routes are the primary source of this compound for chemical research and industrial applications.[7][8]

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to note that this compound is considered a synthetic molecule. Therefore, any research into its potential biological activities or use as a scaffold for drug design should proceed from the understanding of its synthetic origin. There are no established natural sources from which to isolate this compound, and consequently, no biological pathways for its production in nature have been described.

Due to the lack of evidence for the natural occurrence of this compound, the requested data presentation on quantitative data from natural sources, detailed experimental protocols for its isolation from natural materials, and diagrams of signaling pathways cannot be provided. The foundational premise of the query—that this compound is a natural product—is not supported by the current body of scientific knowledge.

References

Cycloundecanone: A Technical Guide for Chemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Application of Cycloundecanone in Drug Discovery and Development

This compound, a cyclic ketone with an eleven-membered ring, serves as a versatile building block in organic synthesis. While information regarding its intrinsic biological activity and direct involvement in signaling pathways is limited, its utility as a precursor for more complex and pharmacologically relevant molecules positions it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role in the generation of bioactive compounds.

Core Chemical and Physical Properties

This compound is a white, solid organic compound with a distinct camphor-like odor.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 878-13-7[2]
Molecular Formula C₁₁H₂₀O[2]
Molecular Weight 168.28 g/mol [2]
Boiling Point 106 °C at 4 mmHg[3]
Density 0.898 g/mL at 25 °C[3]
Refractive Index n20/D 1.481[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, with one common approach being the ring expansion of a smaller cyclic ketone precursor. A detailed experimental protocol for a representative synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a published method and involves the Favorskii-type rearrangement of 2,12-dibromocyclododecanone.[4]

Materials:

  • Cyclododecanone

  • Bromine

  • Sodium methoxide

  • Chloroform

  • Ether

  • Sodium azide

  • Hydrochloric acid

Procedure:

  • Dibromination: Dissolve cyclododecanone in an appropriate solvent and add bromine dropwise at a controlled temperature (20-25 °C) to yield 2,12-dibromocyclododecanone.[4]

  • Rearrangement: Treat the resulting dibromocyclododecanone with sodium methoxide in benzene. The reaction is maintained at 25-30 °C. This step leads to the formation of methyl 1-cycloundecenecarboxylate.[4]

  • Saponification and Decarboxylation: The ester is then saponified using a strong base, followed by acidification and decarboxylation to yield this compound. A Schmidt reaction can also be employed as an alternative to the Curtius reaction for the conversion.[5]

  • Purification: The crude this compound is purified by steam distillation followed by vacuum distillation to afford a colorless or pale yellow oil.[4]

Spectroscopic Data

The structural confirmation of synthesized this compound is typically performed using various spectroscopic techniques.

Spectroscopic DataValueReference
¹H NMR (CDCl₃) δ 1.3–2.1 (m, 16H), 2.4–2.7 (m, 4H)[4]
IR (neat) 1700 cm⁻¹ (C=O stretch)[4]

Role in the Synthesis of Bioactive Molecules

While this compound itself is not recognized for significant biological activity, its importance lies in its function as a scaffold for the synthesis of more complex macrocyclic compounds.[1][6] Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[2]

The following diagram illustrates a generalized synthetic pathway where a cyclic ketone, such as this compound, can be utilized as a starting material for the generation of a diverse library of macrocyclic compounds for biological screening.

synthetic_pathway A This compound B Functionalization (e.g., α-alkylation, condensation) A->B Reagents C Functionalized Intermediate B->C D Ring Expansion / Macrocyclization C->D Coupling Agents E Macrocyclic Scaffold D->E F Further Derivatization E->F Various Reactants G Library of Bioactive Macrocycle Analogs F->G

Caption: Generalized synthetic workflow from this compound to bioactive macrocycles.

Macrocyclic Ketones in Drug Discovery

The structural features of macrocyclic ketones are crucial for their biological activity. Structure-activity relationship (SAR) studies on various macrocyclic natural products have demonstrated that modifications to the ring size, functional groups, and stereochemistry can significantly impact their pharmacological properties.[2][3] Ketones within a macrocyclic framework can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target.[3]

The general approach to leveraging macrocycles in drug discovery, a field where this compound can serve as a foundational element, is depicted below.

drug_discovery_logic cluster_0 Scaffold Identification cluster_1 Library Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A Natural Product or Synthetic Macrocycle (e.g., from this compound) B Analogue Synthesis & Diversification A->B C High-Throughput Screening B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Compound E->F F->B Iterative Optimization

Caption: Logical workflow for macrocyclic drug discovery.

Conclusion

This compound is a readily accessible and synthetically versatile medium-sized ring ketone. While it does not possess significant intrinsic biological activity, its utility as a starting material for the construction of larger, more complex macrocyclic structures makes it a valuable tool for medicinal chemists and drug discovery scientists. The principles of macrocyclic drug design and the structure-activity relationships of related compounds suggest that derivatives of this compound hold potential for the development of novel therapeutics that can address challenging biological targets. Further exploration of synthetic methodologies to efficiently convert this compound into diverse macrocyclic libraries will be crucial for unlocking its full potential in the field of drug development.

References

Spectroscopic Data of Cycloundecanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cycloundecanone, a cyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis based on data from closely related compounds, theoretical predictions, and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons on the carbon atoms alpha to the carbonyl group will be the most deshielded, appearing at a higher chemical shift. The remaining methylene protons will likely appear as a broad multiplet.

Predicted Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
α-CH₂2.2 - 2.5Triplet4H
β-CH₂ and other CH₂1.3 - 1.7Multiplet16H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is the most deshielded and will appear at a significantly downfield chemical shift. The chemical shifts of the aliphatic carbons can be estimated from the spectrum of cycloundecane.

Predicted Carbon Assignment Predicted Chemical Shift (ppm)
C=O210 - 220
α-CH₂40 - 45
Other CH₂20 - 30

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch.

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch~1705Strong
C-H Stretch (sp³)2850 - 3000Medium to Strong
CH₂ Bend~1465Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₂₀O), the molecular weight is 168.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for cyclic ketones.

m/z Proposed Fragment Relative Abundance
168[C₁₁H₂₀O]⁺ (Molecular Ion)Moderate
140[M - C₂H₄]⁺
125[M - C₃H₇]⁺
111[M - C₄H₉]⁺
98[M - C₅H₁₀]⁺ (McLafferty Rearrangement)High
84
69
55High

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of the liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid between the plates.

Acquisition:

  • Place the salt plate assembly into the sample holder of the IR spectrometer.

  • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan the desired mass range (e.g., m/z 40-200).

  • The detector will record the abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in Deuterated Solvent Filter Filter Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Phase->Reference Analyze Analyze Spectrum Reference->Analyze

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Prepare Neat Liquid Sample Background Acquire Background Spectrum Sample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Subtract Subtract Background SampleSpec->Subtract Analyze Analyze Spectrum Subtract->Analyze

IR Spectroscopy Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_spectrum Spectrum Generation Introduce Introduce Sample Ionize Electron Ionization (70 eV) Introduce->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Mass Spectrometry Workflow

Cycloundecanone: A Comprehensive Technical Guide to its Crystal Structure and Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecanone, a macrocyclic ketone, serves as a valuable building block in organic synthesis and drug development. Its molecular structure and solid-state characteristics are fundamental to understanding its reactivity, stability, and potential applications. This technical guide provides an in-depth overview of the crystal structure and solid-state properties of this compound, compiling available data into a structured format and outlining key experimental methodologies for its characterization.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in the solid state is crucial for determining the physical properties of a compound. X-ray crystallography has been employed to elucidate the crystal structure of this compound.

Crystallographic Data

This compound has been reported to crystallize in a monoclinic system. The detailed crystallographic data, including unit cell parameters and atomic coordinates, were determined by Groth et al. at -165 °C. While the full crystallographic information file (CIF) is not publicly available, the fundamental crystal system provides insight into the packing of the this compound molecules in the solid state.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Temperature-165 °C
Data SourceGroth et al., Acta Chemica Scandinavica, 1974

Solid-State Properties

The macroscopic properties of this compound in the solid state are a direct consequence of its crystal structure and intermolecular interactions. These properties are critical for handling, formulation, and storage.

Physical Properties

A summary of the known physical properties of solid this compound is presented in Table 2.

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point16.2–16.6 °COrganic Syntheses Procedure
Boiling Point106 °C at 4 mmHgChemicalBook
Density0.898 g/mL at 25 °CChemicalBook
Thermodynamic Properties

Differential Scanning Calorimetry (DSC) has been utilized to study the thermodynamic properties of cycloketones, including this compound. These studies provide information on melting behavior, phase transitions, and heat capacity. A comprehensive study by Gonthier-Vassal and Szwarc provides key thermodynamic data for a range of cycloketones.

Table 3: Thermodynamic Data for this compound

ParameterValueSource
Enthalpy of Formation (gas)-322.0 ± 2.2 kJ/molNIST WebBook
Phase Change DataAvailableNIST WebBook

Note: Detailed quantitative values for enthalpy of fusion and specific heat capacity from the primary literature require access to the full-text article.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the methodologies for key solid-state characterization techniques.

X-ray Crystallography

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction.

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution and Refinement crystal_growth Slow evaporation of a suitable solvent mounting Mounting a single crystal on a goniometer crystal_growth->mounting xray Irradiation with monochromatic X-rays mounting->xray diffraction_pattern Recording diffraction pattern xray->diffraction_pattern indexing Indexing diffraction spots diffraction_pattern->indexing integration Integration of reflection intensities indexing->integration solution Structure solution (e.g., direct methods) integration->solution refinement Refinement of atomic positions and thermal parameters solution->refinement validation Structure validation refinement->validation

Caption: Interrelation of Solid-State Characterization Techniques.

Conclusion

This technical guide has summarized the available information on the crystal structure and solid-state properties of this compound. The compound crystallizes in the monoclinic system, and its thermal behavior has been investigated using DSC. While detailed primary data from some studies remain to be fully accessed, this guide provides a solid foundation for researchers by presenting the known quantitative data and outlining standardized, detailed protocols for the essential solid-state characterization techniques. A comprehensive understanding of these properties is paramount for the effective utilization of this compound in scientific research and development.

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and conformational stability of cycloundecanone (C₁₁H₂₀O), a medium-sized cyclic ketone of interest in organic synthesis and medicinal chemistry. This document synthesizes available experimental data and computational findings to offer a detailed resource for professionals in relevant scientific fields.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its reactivity, phase behavior, and potential applications. While a complete experimental dataset is not available in the literature, key thermodynamic parameters have been determined, primarily through combustion calorimetry and vapor pressure measurements.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) for liquid this compound were determined by G. Wolf in 1972 using bomb calorimetry. These values are fundamental for assessing the molecule's energetic stability.

Thermodynamic PropertyValue (kJ/mol)MethodReference
Standard Enthalpy of Combustion, liquid (ΔcH°liquid)-6800.7 ± 2.0Combustion Calorimetry (Bomb)Wolf, 1972[1]
Standard Enthalpy of Formation, liquid (ΔfH°liquid)-386.4 ± 2.1Combustion Calorimetry (Bomb)Wolf, 1972[1]
Phase Change Thermodynamics

The enthalpies associated with phase transitions, such as vaporization and fusion, provide insight into the intermolecular forces and physical state of this compound under different conditions.

PropertyValueTemperature (K)MethodReference
Boiling Point520.3N/AN/AWolf, 1972[2]
Enthalpy of Vaporization (ΔvapH°)64.35 ± 0.63N/AVapor Pressure MeasurementWolf, 1972[2]
Enthalpy of Fusion (ΔfusH)23.0287.7DSCGonthier-Vassal and Szwarc, 1998[3]
Heat Capacity and Entropy

In the absence of experimental data, computational methods can provide reliable estimates for heat capacity and entropy.[4] These calculations typically involve:

  • Quantum Chemical Calculations: Determining the vibrational frequencies from first principles (ab initio or DFT methods).

  • Statistical Mechanics: Using the calculated vibrational frequencies, along with rotational and translational contributions, to compute the heat capacity and entropy.[4]

For complex molecules with multiple conformers, like this compound, the overall thermodynamic properties are a population-weighted average of the properties of the individual conformers.

Stability and Conformational Analysis

This compound is a medium-sized ring, a class of molecules known for its unique conformational complexity and inherent ring strain.[5] Unlike small rings dominated by angle strain or large rings that are relatively strain-free, medium-sized rings exhibit significant transannular strain (non-bonded interactions across the ring) and torsional strain.[5]

A recent study by Tsoi et al. (2022) using chirped-pulse Fourier transform microwave spectroscopy combined with computational calculations has provided a detailed picture of the conformational landscape of this compound in the gas phase.[5][6] This study identified nine distinct conformations, highlighting the molecule's flexibility.

The stability of these conformers is primarily governed by a delicate balance of minimizing transannular hydrogen-hydrogen interactions and reducing eclipsed C-H bonds (torsional strain).[5][6]

Conformational Isomers and Relative Energies

The computational work by Tsoi et al. provides the relative energies of the nine identified conformers of this compound. This data is crucial for understanding the population of each conformer at a given temperature and thus the overall thermodynamic properties and reactivity of the molecule.

ConformerRelative Gibbs Free Energy (ΔG) (cm⁻¹)Relative Energy + ZPC (ΔE+ZPC) (cm⁻¹)
I-291.5-532.9
II-407.6-562.3
III-404.3-580.3
IV463.5643.9
V566.5754.6
VI628.4790.3
VII-629.0-675.8
VIII764.0820.5
IX784.4-635.5

Data extracted from Tsoi et al., J. Phys. Chem. A 2022, 126, 36, 6185–6193.[7] Note: The energies are given in wavenumbers (cm⁻¹), a common unit in spectroscopy.

The following diagram illustrates the relationship between the different forms of strain and the conformational complexity that determines the overall stability of this compound.

G Factors Influencing this compound Stability cluster_strain Sources of Strain cluster_conformations Conformational Landscape cluster_stability Overall Stability Transannular_Strain Transannular Strain (H-H Repulsion) Conformers Multiple Low-Energy Conformers (≥9 identified) Transannular_Strain->Conformers Influences geometry Torsional_Strain Torsional Strain (Eclipsed Bonds) Torsional_Strain->Conformers Influences geometry Angle_Strain Angle Strain (Deviation from sp³ ideal) Angle_Strain->Conformers Influences geometry Interconversion Rapid Interconversion Between Conformers Conformers->Interconversion Thermodynamic_Stability Overall Thermodynamic Stability Conformers->Thermodynamic_Stability Contributes to overall energy Interconversion->Thermodynamic_Stability Determines population at equilibrium

Factors influencing the stability of this compound.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Formation and Combustion)

The standard enthalpy of combustion of this compound was determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) due to the combustion is determined after correcting for heat exchange with the surroundings.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula:

    ΔU_comb = -C_cal * ΔT

    where C_cal is the heat capacity of the calorimeter, determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship:

    ΔH_comb = ΔU_comb + Δn_gas * RT

    where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The following diagram outlines the workflow for determining the enthalpy of formation using bomb calorimetry.

G Bomb Calorimetry Experimental Workflow Sample_Prep 1. Prepare and weigh This compound sample Pressurize 2. Pressurize bomb with O₂ Sample_Prep->Pressurize Calorimeter_Setup 3. Assemble calorimeter and record initial T Pressurize->Calorimeter_Setup Ignition 4. Ignite sample Calorimeter_Setup->Ignition Temp_Measurement 5. Measure temperature change (ΔT) Ignition->Temp_Measurement Calc_dU 6. Calculate ΔU_comb Temp_Measurement->Calc_dU Calc_dH_comb 7. Calculate ΔH_comb Calc_dU->Calc_dH_comb Calc_dH_f 8. Calculate ΔfH° using Hess's Law Calc_dH_comb->Calc_dH_f

Workflow for bomb calorimetry.
Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the enthalpy of phase transitions, such as melting (fusion).

Experimental Protocol:

  • Sample and Reference Preparation: A small, accurately weighed amount of this compound is sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate.

  • Heating and Data Collection: The sample and reference are heated at a controlled rate. The DSC instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.

  • Thermogram Analysis: The output is a thermogram, which plots heat flow versus temperature. A phase transition, such as melting, appears as a peak on the thermogram.

  • Enthalpy of Fusion Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH_fus). The instrument's software integrates this peak area to calculate the enthalpy change.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy and Computational Chemistry (for Conformational Analysis)

The detailed conformational landscape of this compound was elucidated through a combination of high-resolution rotational spectroscopy and quantum chemical calculations.

Experimental and Computational Workflow:

  • Conformational Search (Computational): The potential energy surface of this compound is explored using computational methods (e.g., conformer-rotamer sampling programs) to identify a large number of possible low-energy structures.[5]

  • Structure Optimization (Computational): The geometries of the identified conformers are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) to find the local energy minima.[5]

  • Spectroscopic Parameter Prediction (Computational): For each optimized conformer, rotational constants and other spectroscopic parameters are calculated.

  • Microwave Spectroscopy (Experimental): A sample of this compound is introduced into a high vacuum chamber and subjected to a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum. The sample is then irradiated with a series of short, high-power microwave pulses.

  • Data Acquisition (Experimental): The subsequent free induction decay of the molecular emission is recorded in the time domain and then Fourier transformed to obtain a high-resolution frequency-domain rotational spectrum.

  • Spectral Assignment: The experimentally observed rotational transitions are compared to the computationally predicted spectra for each conformer, allowing for the unambiguous identification and structural characterization of the conformers present in the sample.

  • Relative Abundance Analysis: The relative intensities of the assigned rotational transitions are used to determine the relative abundances of the different conformers in the supersonic expansion.

References

A Technical Guide to the Historical Syntheses of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal historical methods for the preparation of cycloundecanone, a key macrocyclic ketone. The synthesis of large-ring compounds posed a significant challenge to early organic chemists, and the development of methods to construct these structures was a major achievement. This document details the core historical approaches, providing experimental protocols and comparative data to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Historical Synthetic Strategies

The early preparations of this compound and other macrocyclic ketones were dominated by three principal strategies: the Ruzicka large-ring synthesis, the Thorpe-Ziegler reaction, and the Acyloin condensation. A notable alternative approach involved ring contraction methodologies, such as the Favorskii rearrangement.

Ruzicka Large-Ring Synthesis (1926)

Pioneered by Lavoslav Ružička, this method was among the first to successfully produce macrocyclic ketones.[1] The synthesis involves the high-temperature pyrolysis of the thorium or cerium salts of long-chain dicarboxylic acids.[1][2] In the case of this compound, the precursor is dodecanedioic acid. The metal salt undergoes intramolecular ketonic decarboxylation to form the cyclic ketone. While groundbreaking, this method was often hampered by low yields.

Thorpe-Ziegler Reaction (1933)

Karl Ziegler significantly advanced macrocycle synthesis by introducing the high-dilution principle to the Thorpe reaction. The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation to yield a cyclic ketone.[3] This method generally provided better yields than the Ruzicka synthesis and was applicable to a wider range of ring sizes. The use of high dilution is critical to favor the intramolecular reaction over intermolecular polymerization.

Acyloin Condensation (Prelog and Stoll, ca. 1947)

The acyloin condensation became one of the most effective methods for synthesizing large-ring compounds.[4] This reaction employs the reductive coupling of a long-chain diester with metallic sodium in an inert, high-boiling solvent like xylene or toluene.[3][4] The initial product is a cyclic α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding methylene group to afford the desired cycloalkanone. This method was notable for providing good to excellent yields for rings of 10 members or more, often without the strict requirement for high dilution that other methods demanded.[3][4]

Favorskii-Type Ring Contraction (ca. 1968)

An alternative to building the macrocycle from a linear precursor is to start with a larger ring and contract it. A well-documented method for preparing this compound involves a Favorskii-type rearrangement of 2,12-dibromocyclododecanone, which is readily prepared from the commercial starting material cyclododecanone. This approach has been shown to be particularly high-yielding.

Quantitative Data Summary

The following table summarizes the quantitative data for the historical methods of this compound preparation, providing a basis for comparison.

MethodStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeTypical Yield (%)
Ruzicka Synthesis Dodecanedioic acidThorium(IV) oxideNone (neat)~300-350 °CSeveral hoursLow (often < 5%)
Thorpe-Ziegler Reaction UndecanedinitrileSodium N-ethylanilideDiethyl etherReflux~20 hours60-70%
Acyloin Condensation Diethyl dodecanedioateSodium metalXyleneReflux (~140 °C)Several hours>70%
Favorskii Ring Contraction CyclododecanoneBromine, Sodium methoxide, Sodium azide, Sulfuric acidBenzene, Chloroform20-40 °CMultiple steps83-85%

Experimental Protocols

Detailed methodologies for the key historical experiments are provided below.

Protocol 1: Ruzicka Large-Ring Synthesis of Cyclopentadecanone (Exaltone) - Illustrative

This protocol for a C15 macrocycle illustrates the general procedure reported by Ruzicka, as specific yields for this compound are not well-documented from this early work.

Materials:

  • Hexadecanedioic acid

  • Thorium(IV) oxide (ThO₂)

Procedure:

  • The thorium salt of hexadecanedioic acid is prepared by neutralizing the diacid with an appropriate thorium source.

  • A small amount of the dried thorium salt is mixed with a catalytic amount of thorium(IV) oxide.

  • The mixture is placed in a distillation apparatus and heated under a high vacuum.

  • The temperature is gradually raised to 300-350 °C, at which point the salt decomposes, and the crude cyclic ketone begins to distill.

  • The distillate is collected and purified by fractional distillation or recrystallization to yield cyclopentadecanone. The initial reported yield for this process was approximately 2%.[4]

Protocol 2: Thorpe-Ziegler Cyclization of Undecanedinitrile

Based on the general method developed by Ziegler.

Materials:

  • Undecanedinitrile

  • Sodium metal

  • N-ethylaniline

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of the Base: Sodium N-ethylanilide is prepared by reacting sodium with N-ethylaniline in a suitable solvent.

  • Cyclization (High Dilution): A solution of undecanedinitrile in a large volume of anhydrous diethyl ether is prepared.

  • A suspension of the sodium N-ethylanilide base in diethyl ether is brought to reflux.

  • The dinitrile solution is added dropwise to the refluxing base suspension over a period of approximately 20 hours to maintain high dilution.

  • After the addition is complete, the reaction mixture is refluxed for an additional period.

  • Hydrolysis: The resulting reaction mixture containing the cyclic β-enaminonitrile is cooled and then hydrolyzed by the addition of concentrated hydrochloric acid.

  • The mixture is heated to effect decarboxylation of the intermediate β-keto acid.

  • The organic layer is separated, washed, dried, and the solvent is removed.

  • The crude this compound is purified by vacuum distillation. Yields for similar macrocyclizations using this method are reported to be in the 60-70% range.

Protocol 3: Acyloin Condensation of Diethyl Dodecanedioate

A representative classical protocol.

Materials:

  • Diethyl dodecanedioate

  • Sodium metal, finely dispersed

  • Xylene (anhydrous, high-boiling)

  • Hydrochloric acid or Sulfuric acid (for workup)

Procedure:

  • Anhydrous xylene is placed in a flask equipped with a high-speed stirrer and a reflux condenser, and brought to reflux.

  • Sodium metal is added, and the mixture is stirred vigorously to create a fine dispersion of molten sodium.

  • A solution of diethyl dodecanedioate in anhydrous xylene is added dropwise to the sodium dispersion over several hours.

  • The reaction is highly exothermic and proceeds on the surface of the sodium. The mixture is maintained at reflux throughout the addition.

  • After the addition is complete, the mixture is stirred at reflux until the sodium is consumed.

  • The reaction mixture is cooled, and the excess sodium is quenched cautiously with methanol.

  • The resulting mixture is acidified with dilute mineral acid to hydrolyze the enediolate intermediate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude acyloin (2-hydroxythis compound) is then reduced to this compound, typically via a Clemmensen or Wolff-Kishner reduction. Yields for the cyclization step are generally high, often exceeding 70%.[4]

Protocol 4: Favorskii-Type Ring Contraction of Cyclododecanone

Adapted from Organic Syntheses, 1977, 56, 32.

Materials:

  • Cyclododecanone

  • Bromine

  • Benzene (anhydrous)

  • Sodium methoxide

  • Chloroform

  • Sodium azide

  • Sulfuric acid (concentrated)

Procedure:

  • Dibromination: Cyclododecanone (1.00 mole) is dissolved in dry benzene and anhydrous diethyl ether. Bromine (2.00 moles) is added at a rate that maintains the reaction temperature at 20-25 °C. After the addition, the solvent is removed under reduced pressure to yield crude 2,12-dibromocyclododecanone.

  • Favorskii Rearrangement: The crude dibromoketone is dissolved in benzene and treated with powdered sodium methoxide (2.31 moles) at 25-30 °C. After workup, the product, methyl 1-cycloundecenecarboxylate, is isolated in 91-93% yield.

  • Schmidt Degradation: The methyl ester (0.91-0.92 mole) is added to stirred, cooled (5 °C) concentrated sulfuric acid. Chloroform is added, and the mixture is warmed to 35 °C. Sodium azide (1.2 moles) is added in portions, maintaining the temperature at 40 ± 2 °C.

  • Hydrolysis and Isolation: The reaction is quenched on ice, and the chloroform is removed by distillation. The this compound is then isolated by steam distillation. The distillate is extracted, and the combined organic extracts are dried and concentrated. Vacuum distillation of the residue affords this compound in 83-85% overall yield from the ester.[5]

Visualizations of Reaction Pathways

The logical flows of these historical syntheses are depicted below.

Ruzicka_Synthesis DicarboxylicAcid Dodecanedioic Acid ThoriumSalt Thorium Dodecanedioate DicarboxylicAcid->ThoriumSalt  + ThO₂ (prep) This compound This compound ThoriumSalt->this compound  Pyrolysis (~350°C) - CO₂ - H₂O

Fig. 1: Ruzicka Large-Ring Synthesis Workflow.

Thorpe_Ziegler_Reaction Dinitrile Undecanedinitrile Enaminonitrile Cyclic β-Enaminonitrile Dinitrile->Enaminonitrile  Base (e.g., NaNEtPh) High Dilution CyclicKetone This compound Enaminonitrile->CyclicKetone  H₃O⁺, Δ - NH₃ - CO₂

Fig. 2: Thorpe-Ziegler Reaction Logical Flow.

Acyloin_Condensation Diester Diethyl Dodecanedioate Acyloin 2-Hydroxythis compound (Acyloin) Diester->Acyloin  1. Na, Xylene 2. H₃O⁺ CyclicKetone This compound Acyloin->CyclicKetone  Reduction (e.g., Clemmensen)

Fig. 3: Acyloin Condensation and Reduction Pathway.

Favorskii_Ring_Contraction CDD Cyclododecanone DiBromo 2,12-Dibromocyclododecanone CDD->DiBromo + 2 Br₂ Ester Methyl 1-cycloundecenecarboxylate DiBromo->Ester  Favorskii Rearrangement (+ NaOMe) Ketone This compound Ester->Ketone  Schmidt Degradation (+ NaN₃, H₂SO₄)

Fig. 4: Favorskii Ring Contraction Workflow.

References

Cycloundecanone: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the advice of a qualified professional. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

Cycloundecanone is a cyclic ketone with the chemical formula C₁₁H₂₀O. While its structural analogs, such as cyclohexanone and cyclododecanone, are well-characterized, publicly available data on the specific toxicity and biological effects of this compound is limited. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound, drawing from available safety data sheets and chemical databases. Due to the scarcity of toxicological data, a precautionary approach to handling is strongly recommended.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for safe handling, storage, and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 878-13-7[1][2][3][4]
Molecular Formula C₁₁H₂₀O[1][2][3]
Molecular Weight 168.28 g/mol [1][2][3]
Appearance Data not available
Melting Point 9-10 °C[2]
Boiling Point 106 °C at 4 mmHg[2]
Density 0.898 g/mL at 25 °C[2]
Flash Point 205 °F (96.1 °C)[5]
Refractive Index n20/D 1.481[2]
Solubility Data not available

Safety and Hazard Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, a critical point highlighted in the SDS is that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[1] This lack of data necessitates that the substance be handled with care, assuming it could be potentially hazardous.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) UnknownP264: Wash hands thoroughly after handling.
Skin Corrosion/Irritation Not classifiedP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye Irritation Not classifiedP280: Wear protective gloves/protective clothing/eye protection/face protection.
Respiratory or Skin Sensitization Not classifiedData not available
Germ Cell Mutagenicity Not classifiedData not available
Carcinogenicity Not classifiedData not available
Reproductive Toxicity Not classifiedData not available
Specific Target Organ Toxicity (Single Exposure) Not classifiedData not available
Specific Target Organ Toxicity (Repeated Exposure) Not classifiedData not available
Aspiration Hazard Not classifiedData not available

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following recommendations are based on the available SDS.[1]

Personal Protective Equipment (PPE)

A standardized workflow for donning and using PPE when handling this compound is essential.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Safe Handling Assess_Risks Assess Risks (Unknown Toxicity) Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Gown Wear Protective Clothing Select_PPE->Gown Gloves Wear Protective Gloves Gown->Gloves Goggles Wear Safety Glasses with Side Shields Gloves->Goggles Respirator Use NIOSH/MSHA Approved Respirator (if needed) Goggles->Respirator Handle_Chemical Handle this compound in a Well-Ventilated Area Respirator->Handle_Chemical

Personal Protective Equipment (PPE) Workflow for Handling this compound.
Safe Handling Practices

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Ignition Sources: Keep away from heat and sources of ignition.

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store at room temperature.[1]

  • Incompatible Materials: Avoid storage with strong oxidizing agents.[1]

Toxicity Information

As of the date of this guide, there is no specific toxicological data available for this compound in the public domain. Studies on acute, sub-chronic, and chronic toxicity, as well as mutagenicity, carcinogenicity, and reproductive toxicity, have not been found. The SDS states "100% of the mixture consists of ingredient(s) of unknown toxicity".[1]

The absence of toxicity data underscores the importance of the precautionary principle in the handling and use of this compound. Researchers should treat this compound as a substance of unknown toxicity and take all necessary precautions to minimize exposure.

Hazard_Assessment Start Hazard Assessment for This compound Data_Search Search for Toxicity Data Start->Data_Search Data_Found Specific Toxicity Data Available? Data_Search->Data_Found No_Data Conclusion: Data Deficient (Unknown Toxicity) Data_Found->No_Data No Precautionary_Principle Apply Precautionary Principle: Treat as Potentially Hazardous No_Data->Precautionary_Principle Risk_Management Implement Strict Engineering and Administrative Controls & PPE Precautionary_Principle->Risk_Management

Logical Flow for Hazard Assessment of this compound.

First Aid Measures

In case of exposure, follow these first aid measures as outlined in the SDS.[1]

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Wash skin with soap and water.
Eye Contact Wash with plenty of water.
Ingestion Never give anything by mouth to an unconscious person. Clean mouth with water.

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

It is always recommended to consult a physician if necessary after any exposure.[1]

First_Aid_Workflow cluster_Routes First Aid Response Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Inhalation Inhalation: Move to fresh air, give oxygen if breathing is difficult. Identify_Route->Inhalation Inhalation Skin Skin Contact: Wash with soap and water. Identify_Route->Skin Skin Eye Eye Contact: Flush with plenty of water. Identify_Route->Eye Eye Ingestion Ingestion: Clean mouth with water. Do not give anything by mouth to an unconscious person. Identify_Route->Ingestion Ingestion Seek_Medical_Attention Seek Medical Attention if Necessary Inhalation->Seek_Medical_Attention Skin->Seek_Medical_Attention Eye->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

First Aid Workflow for this compound Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[1]

  • Specific Hazards: No information available.[1]

  • Hazardous Combustion Products: Carbon oxides.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation, especially in confined areas.[1]

  • Environmental Precautions: See Section 12 for additional Ecological Information.[1]

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Pick up and transfer to properly labeled containers.[1]

Ecological Information

The ecotoxicity of this compound is not well-documented. The available SDS suggests that it may cause long-lasting harmful effects to aquatic life, with 100% of the mixture consisting of components of unknown hazards to the aquatic environment.[1] Information on persistence, degradability, bioaccumulation, and mobility is not available.[1]

Disposal Considerations

Disposal of this compound and its containers should be in accordance with all applicable regional, national, and local laws and regulations.[1] Do not reuse the container.[1]

Conclusion

This technical guide summarizes the currently available safety, handling, and physicochemical information for this compound. The most significant finding is the profound lack of toxicological data for this compound. Therefore, all work with this compound should be conducted under the assumption that it is potentially hazardous. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. Further research into the toxicological profile of this compound is necessary to fully characterize its potential risks to human health and the environment.

References

Methodological & Application

Application Notes and Protocols: Cycloundecanone as a Precursor in Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cycloundecanone as a starting material for the synthesis of various macrocyclic structures. The focus is on robust and versatile protocols that can be adapted for the synthesis of diverse macrocycles for applications in drug discovery and materials science.

Introduction: The Role of this compound in Macrocycle Synthesis

Macrocycles, cyclic molecules with twelve or more atoms, occupy a unique chemical space between small molecules and biologics.[1][2] Their conformational flexibility and potential for high binding affinity make them ideal candidates for targeting challenging biological macromolecules, such as protein-protein interfaces, which are often considered "undruggable" with conventional small molecules.[1]

This compound, an 11-membered cyclic ketone, serves as a valuable and versatile precursor for the synthesis of larger macrocyclic scaffolds. Its inherent ring strain and reactive carbonyl group allow for a variety of chemical transformations, most notably ring expansion reactions. This document outlines key synthetic strategies, detailed experimental protocols, and potential applications of this compound-derived macrocycles.

Synthetic Strategies for Macrocycle Synthesis from this compound

Two primary strategies for the elaboration of this compound into larger macrocycles are highlighted:

  • Baeyer-Villiger Ring Expansion: This classic organic reaction introduces an oxygen atom into the carbocyclic ring of this compound, converting it into a 12-membered lactone (a cyclic ester).[3][4] This method is a straightforward and efficient way to increase the ring size by one atom and introduce a key functional group for further derivatization.

  • Multi-Step Ring Expansion and Functionalization: this compound can undergo a series of reactions to introduce new carbon atoms and functional groups, leading to the formation of larger and more complex macrocycles. These multi-step sequences offer greater flexibility in the design of the final macrocyclic product.

Experimental Protocols

Protocol 1: Baeyer-Villiger Ring Expansion of this compound to 12-Dodecanolide

This protocol describes the oxidation of this compound to the corresponding 12-membered lactone, 12-dodecanolide, using meta-chloroperoxybenzoic acid (m-CPBA). While the following is a general procedure, specific reaction conditions may require optimization.[5][6]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 12-dodecanolide.

Data Presentation: Baeyer-Villiger Oxidation of Cycloalkanones

Starting KetoneOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopentanonem-CPBA/Cu(OTf)₂CH₂Cl₂Room Temp-85-94[7]
3-substituted cyclic ketonem-CPBA/Sc(OTf)₃EtOAc--96-99[5]
Tetracyclic diketonem-CPBA/NaHCO₃---75[5]
Pentacyclic intermediatem-CPBADCM--80[5]

Note: The data presented is for analogous Baeyer-Villiger oxidations of other cyclic ketones to provide a general expectation of reaction efficiency.

Protocol 2: Two-Carbon Ring Expansion of this compound (Illustrative)

This protocol illustrates a general strategy for a two-carbon ring expansion, which can be adapted for this compound. This multi-step process involves the formation of a vinylcycloalkanol intermediate followed by a thermal rearrangement.

Materials:

  • This compound

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • High-temperature flow reactor system (for rearrangement)

Procedure:

Step 1: Synthesis of 1-Vinylcycloundecan-1-ol

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add vinylmagnesium bromide solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-vinylcycloundecan-1-ol can be used in the next step without further purification.

Step 2: Thermal 1,3-C Shift Rearrangement

  • The 1-vinylcycloundecan-1-ol is subjected to gas-phase thermo-isomerization in a flow reactor system at high temperatures (e.g., 600-650 °C).

  • The resulting ring-expanded ketone (a 13-membered cycloalkanone) is collected from the reactor outlet.

  • Purification can be achieved by distillation or column chromatography.

Data Presentation: Ring Expansion of Cycloalkanols

Starting MaterialReaction TypeConditionsProductYield (%)
Medium- and large-ring 1-vinylcycloalkanolsThermal 1,3-C shift rearrangement600-630 °C, gas phaseRing-expanded bishomologous macrocyclic ketonesup to 99

Visualizations

Diagram 1: Baeyer-Villiger Oxidation Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve this compound in DCM add_mcpba Add m-CPBA at 0°C start->add_mcpba react Stir at Room Temperature (12-24h) add_mcpba->react quench Quench with Na₂S₂O₃ react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 12-Dodecanolide purify->product

Caption: Workflow for Baeyer-Villiger oxidation.

Diagram 2: Logical Relationship in Macrocycle Synthesis

G cluster_0 Ring Expansion cluster_1 Further Functionalization start This compound bv Baeyer-Villiger Oxidation start->bv two_carbon Two-Carbon Insertion start->two_carbon lactone 12-Membered Lactone bv->lactone ketone 13-Membered Ketone two_carbon->ketone func Derivatization lactone->func ketone->func product Diverse Macrocycles func->product

Caption: Synthetic pathways from this compound.

Diagram 3: Hypothetical Signaling Pathway Inhibition

G protein_a Protein A complex Protein A-B Complex protein_a->complex protein_b Protein B protein_b->complex signaling Downstream Signaling Cascade complex->signaling response Cellular Response (e.g., Proliferation) signaling->response macrocycle This compound-Derived Macrocycle macrocycle->complex Inhibition

Caption: Inhibition of a protein-protein interaction.

Applications in Drug Discovery and Medicinal Chemistry

Macrocycles synthesized from this compound have potential applications in various therapeutic areas. Their ability to adopt well-defined three-dimensional structures allows them to bind to challenging targets with high affinity and selectivity.[8][9] For instance, macrocyclic lactones and their derivatives can be designed to mimic natural products that inhibit protein-protein interactions (PPIs). The inhibition of specific PPIs is a promising strategy in areas such as oncology and infectious diseases. The synthetic accessibility of diverse macrocyclic scaffolds from this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

References

Application Note: A Detailed Protocol for the Baeyer-Villiger Oxidation of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that facilitates the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group through the action of a peroxyacid or peroxide. The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds via a Criegee intermediate.[1][3] This application note provides a detailed protocol for the Baeyer-Villiger oxidation of cycloundecanone to synthesize the corresponding lactone, 12-dodecanolide. This transformation is a key step in the synthesis of various natural products and valuable chemical intermediates.[4] The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of 12-dodecanolide from this compound using m-CPBA as the oxidant.

Materials and Reagents:

  • This compound (C₁₁H₂₀O)

  • meta-Chloroperoxybenzoic acid (m-CPBA, purity ≤77%)

  • Dichloromethane (DCM, CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Apparatus:

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv). Dissolve the ketone in anhydrous dichloromethane (approx. 10 mL per mmol of ketone).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred, cold solution, add solid m-CPBA (1.5 equiv, accounting for purity) portion-wise over 10-15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Note: The oxidation of large-ring ketones can be sluggish.[6]

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by water (1x) and brine (1x).[5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 12-dodecanolide.[5]

Data Presentation

The following table summarizes the quantitative data for a representative reaction based on 1.0 mmol of this compound.

Compound Formula Molar Mass ( g/mol ) Amount Molar Equiv.
This compoundC₁₁H₂₀O168.28168 mg (1.0 mmol)1.0
m-CPBA (77%)C₇H₅ClO₃172.57336 mg (1.5 mmol)1.5
DichloromethaneCH₂Cl₂84.93~10 mL-
12-DodecanolideC₁₁H₂₀O₂184.28184 mg (Theoretical)-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Baeyer-Villiger oxidation of this compound.

Baeyer_Villiger_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_product Final Product start 1. Dissolve this compound in DCM cool 2. Cool to 0 °C start->cool add_mcpba 3. Add m-CPBA cool->add_mcpba react 4. Stir at RT (24-48h) add_mcpba->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with Na₂S₂O₃ (aq) monitor->quench wash 7. Wash with NaHCO₃ (aq) quench->wash extract 8. Extract & Dry Organic Layer wash->extract evaporate 9. Concentrate in vacuo extract->evaporate purify 10. Purify via Chromatography evaporate->purify end_product 12-Dodecanolide purify->end_product

Caption: Workflow for the synthesis of 12-dodecanolide.

Safety Precautions
  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in its pure form. It is typically supplied with water content for stabilization. Handle with care, avoid friction and shock, and do not heat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application of Cycloundecanone in the Fragrance Industry: A Framework for Evaluation and Use

Author: BenchChem Technical Support Team. Date: December 2025

Caution: There is limited publicly available information specifically detailing the olfactory profile and established applications of cycloundecanone (CAS 878-13-7) in the fragrance industry. Therefore, this document provides a generalized framework for the evaluation and application of a novel macrocyclic ketone, using this compound as a representative example. The protocols and potential applications described are based on established practices for evaluating new fragrance ingredients, particularly within the macrocyclic ketone family, which are often associated with musk-like scents.

Application Notes

This compound, as a macrocyclic ketone, holds potential for use in the fragrance industry, primarily as a musk-like odorant. Macrocyclic ketones are a well-established class of fragrance ingredients valued for their ability to impart, enhance, and fix scent profiles in a wide array of consumer products. The applications for a novel macrocyclic ketone like this compound would be contingent on a thorough evaluation of its olfactory characteristics, performance, and safety.

1. Olfactory Profile and Potential Applications:

  • Potential Olfactory Characteristics:

    • Primary Notes: Musk, potentially with powdery, warm, or animalic facets.

    • Sub-notes: Possible secondary characteristics could include woody, sweet, or floral undertones. The specific nature of these notes would be determined through sensory analysis.

  • Potential Applications in Fragrance Formulations:

    • Fine Fragrances: Due to their substantive nature, macrocyclic ketones can be used as a base note to provide longevity and a sophisticated foundation to perfumes and colognes.

    • Personal Care Products: In products like lotions, creams, deodorants, and shampoos, this compound could provide a long-lasting and pleasant background scent.

    • Household Products: For laundry detergents, fabric softeners, and air fresheners, it could contribute to a perception of cleanliness and freshness.[1]

    • Fixative: Macrocyclic ketones are known for their excellent fixative properties, meaning they can slow the evaporation of more volatile fragrance ingredients, thus prolonging the overall scent experience.

2. Use Levels in Formulations:

The concentration of a fragrance ingredient in a final product is dependent on its odor strength, the desired olfactory effect, and regulatory guidelines. For other cyclic ketones used in fragrances, use levels can range from as low as 0.01% in some personal care items to higher concentrations in fine fragrances, sometimes up to 10% or more of the fragrance concentrate.[2]

3. Synergies and Blending:

A key aspect of fragrance creation is understanding how different ingredients interact. This compound would need to be evaluated for its compatibility and synergistic effects with other common fragrance raw materials. It would likely blend well with a variety of fragrance families, including:

  • Floral: To add depth and sensuality.

  • Woody: To enhance warmth and richness.

  • Citrus: To provide a substantive and smooth dry-down.

  • Amber: To create complex and alluring accords.

Quantitative Data Summary

The following table outlines the types of quantitative data that would be generated during the evaluation of this compound as a fragrance ingredient. The values provided are hypothetical and serve as examples of what would be measured.

PropertyMethod of DeterminationExample ValueSignificance in Fragrance Applications
Odor Threshold Gas Chromatography-Olfactometry (GC-O)0.1 - 10 ng/L in airIndicates the minimum concentration at which the odor is detectable; a lower value signifies a more potent material.
Vapor Pressure Instrumental Analysis (e.g., using a vapor pressure analyzer)0.01 - 0.1 mmHg @ 25°CInfluences the volatility and diffusion of the fragrance molecule, affecting its top, middle, or base note character.
Substantivity on Skin Sensory Panel Evaluation over time8 - 12 hoursMeasures the longevity of the scent on the skin, a critical factor for fine fragrances and personal care products.
Stability in Product Base Accelerated Stability Testing (e.g., at elevated temperatures)>95% remaining after 3 months at 40°CEnsures the fragrance ingredient remains chemically stable and does not degrade or discolor in the final product.

Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate a new fragrance ingredient like this compound.

1. Protocol for Olfactory Profile Characterization using Gas Chromatography-Olfactometry (GC-O)

  • Objective: To identify and describe the specific odor characteristics of volatile compounds within a sample.[3][4]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

    • Instrumentation: Utilize a gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.[3]

    • GC Separation: Inject the sample into the GC. The volatile compounds will be separated based on their boiling points and polarity as they pass through the chromatographic column.

    • Olfactory Evaluation: The effluent from the GC column is split, with one portion going to the MS for chemical identification and the other to the olfactometry port for sensory evaluation.[3]

    • Sensory Panel: A trained sensory panelist sniffs the effluent at the olfactometry port and provides a detailed description of the odor at specific retention times.

    • Data Analysis: The odor descriptions are correlated with the chemical compounds identified by the MS at the corresponding retention times.

2. Protocol for Sensory Evaluation: Triangle Test

  • Objective: To determine if a perceptible difference exists between two samples.[5][6] This is often used to see if a new ingredient alters a fragrance formulation.

  • Methodology:

    • Sample Preparation: Prepare two fragrance formulations: one with this compound and a control without it.

    • Presentation: Present three coded samples to a panel of trained sensory assessors. Two of the samples are identical (either both with or both without this compound), and one is different.[6]

    • Evaluation: Each panelist is asked to identify the "odd" or different sample.[6]

    • Data Analysis: The number of correct identifications is statistically analyzed (e.g., using a chi-square test) to determine if the difference between the samples is significant.[5]

3. Protocol for Stability Testing in a Consumer Product Base

  • Objective: To assess the physical and chemical stability of a fragrance ingredient within a specific product formulation over time and under various conditions.[7][8]

  • Methodology:

    • Sample Preparation: Incorporate this compound at a predetermined concentration into the target product base (e.g., a lotion or an alcohol-based spray).

    • Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:

      • Accelerated Aging: Elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1, 2, and 3 months).[9]

      • Light Exposure: Exposure to UV light to assess for potential discoloration or degradation.[9]

      • Freeze-Thaw Cycles: Cycling between low and ambient temperatures (e.g., -10°C to 25°C) to check for physical instability like phase separation.[9]

      • Real-Time Aging: Storage at ambient temperature (e.g., 25°C) for an extended period (e.g., 12-24 months).[8]

    • Evaluation: At specified time points, evaluate the samples for any changes in:

      • Odor: Assessed by a trained sensory panel.

      • Color and Appearance: Visual inspection.

      • pH and Viscosity: Instrumental analysis.

      • Chemical Integrity: Using techniques like GC-MS to quantify the concentration of this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Purity cluster_evaluation Olfactory & Performance Evaluation cluster_application Application & Formulation cluster_safety Safety & Regulatory synthesis Synthesis of this compound purification Purification & Characterization (GC-MS, NMR) synthesis->purification olfactory Olfactory Profiling (GC-O) purification->olfactory sensory Sensory Panel Evaluation (Triangle Test, Descriptive Analysis) olfactory->sensory performance Performance Testing (Substantivity, Diffusion) sensory->performance stability Stability Testing (in various bases) performance->stability formulation Fragrance Formulation & Blending stability->formulation consumer Consumer Product Application formulation->consumer toxicology Toxicological Assessment regulatory Regulatory Compliance (IFRA, RIFM) toxicology->regulatory regulatory->consumer

Caption: Workflow for the evaluation of a new fragrance ingredient.

signaling_pathway Conceptual Olfactory Signal Transduction odorant Odorant Molecule (e.g., this compound) receptor Odorant Receptor (OR) in Olfactory Sensory Neuron odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: Simplified diagram of the olfactory signaling pathway.

References

Application Notes and Protocols: Synthesis of Exaltone® (Cyclopentadecanone) from Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the macrocyclic musk, Exaltone® (cyclopentadecanone), starting from cycloundecanone. The synthetic strategy is centered on a sequential two-carbon ring expansion, a powerful method for the homologation of cyclic ketones. This process is repeated to expand the initial 11-membered ring to a 15-membered ring. The key transformation involves the vinylation of the cyclic ketone to form a tertiary alcohol, followed by a thermal-induced[1][2]-sigmatropic rearrangement. This methodology offers a robust and efficient pathway to valuable macrocyclic compounds.

Introduction

Exaltone®, or cyclopentadecanone, is a highly valued synthetic musk used extensively in the fragrance and perfume industry for its warm, sweet, and animalic scent profile. The construction of such large carbocycles presents a significant synthetic challenge. Traditional methods often involve complex, multi-step procedures with low overall yields. Ring expansion strategies provide an elegant and efficient alternative to de novo macrocyclization.

This protocol details a two-cycle, two-carbon ring expansion of this compound to cyclopentadecanone. Each cycle consists of two primary steps:

  • Vinylation: The reaction of the cyclic ketone with a vinyl organometallic reagent to produce a 1-vinylcycloalkanol.

  • Thermo-isomerization: A high-temperature, gas-phase rearrangement of the 1-vinylcycloalkanol to yield the ring-expanded ketone.

This iterative approach allows for a controlled and predictable expansion of the carbocyclic framework.

Overall Synthetic Workflow

The synthesis of cyclopentadecanone from this compound is achieved through two successive two-carbon ring expansion cycles.

Synthesis_Workflow cluster_cycle1 Cycle 1: C11 to C13 cluster_cycle2 Cycle 2: C13 to C15 C11_ketone This compound (C11) vinylation1 Vinylation C11_ketone->vinylation1 C11_alcohol 1-Vinylcycloundecanol vinylation1->C11_alcohol thermo1 Thermo-isomerization C11_alcohol->thermo1 C13_ketone Cyclotridecanone (C13) thermo1->C13_ketone vinylation2 Vinylation C13_ketone->vinylation2 C13_alcohol 1-Vinylcyclotridecanol vinylation2->C13_alcohol thermo2 Thermo-isomerization C13_alcohol->thermo2 C15_ketone Cyclopentadecanone (C15, Exaltone®) thermo2->C15_ketone Mechanism reactant 1-Vinylcycloalkanol intermediate Diradical Intermediate reactant->intermediate Homolytic Cleavage product Ring-Expanded Ketone intermediate->product Radical Recombination

References

Application Notes and Protocols for the Catalytic Hydrogenation of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of cycloundecanone to cycloundecanol is a fundamental chemical transformation with applications in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. The reduction of the cyclic ketone to the corresponding alcohol can be achieved with high efficiency and selectivity using various catalytic systems. This document provides an overview of common catalytic hydrogenation techniques, including detailed experimental protocols and a summary of reaction parameters for analogous ketones, to guide researchers in developing robust and optimized procedures for this compound.

The choice of catalyst and reaction conditions is critical in achieving the desired outcome. Both heterogeneous and homogeneous catalysts are employed for this transformation, each offering distinct advantages in terms of activity, selectivity, ease of separation, and cost. Key parameters influencing the reaction include the nature of the catalyst, catalyst loading, hydrogen pressure, reaction temperature, solvent, and reaction time.

Catalytic Systems and Data Presentation

A variety of catalysts are effective for the hydrogenation of ketones. The selection of a specific catalyst often depends on the desired selectivity, functional group tolerance, and economic considerations. Below is a summary of commonly used catalysts and typical reaction conditions, primarily based on data for the analogous substrate, cyclohexanone, due to the limited availability of specific quantitative data for this compound in publicly accessible literature. Researchers should consider these as starting points for optimization.

CatalystCatalyst Loading (mol%)Hydrogen Pressure (atm)Temperature (°C)SolventTypical Conversion (%)Typical Selectivity (%) to Alcohol
Palladium on Carbon (Pd/C) 1 - 101 - 5025 - 80Ethanol, Methanol, Ethyl Acetate>95>95
Platinum(IV) Oxide (PtO₂) 1 - 51 - 325 (ambient)Ethanol, Acetic Acid>95High for alcohol
Raney® Nickel 5 - 20 (w/w)1 - 10025 - 150Ethanol, Isopropanol>99High for alcohol
Ruthenium Complexes 0.1 - 210 - 5025 - 100Alcohols, TolueneHighHigh
Rhodium Complexes 0.1 - 21 - 5025 - 80Alcohols, THFHighHigh

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of a generic cyclic ketone, which can be adapted for this compound.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the reduction of a cyclic ketone using a heterogeneous palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the substrate.

  • Inerting: Flush the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring or shaking at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Completion and Work-up: Once the hydrogen uptake ceases, or the reaction is deemed complete by analytical methods (e.g., GC-MS or TLC), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cycloundecanol. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Heterogeneous Hydrogenation using Raney® Nickel

This protocol outlines the use of Raney® Nickel, a highly active catalyst for ketone hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol (or isopropanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent.

  • Reaction Setup: In a hydrogenation vessel, combine this compound (1.0 eq) and the reaction solvent.

  • Inerting: Flush the vessel with an inert gas.

  • Catalyst Addition: Add the washed Raney® Nickel catalyst to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas as described in Protocol 1.

  • Reaction Conditions: Pressurize with hydrogen (e.g., 100 psi) and heat the reaction to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

  • Work-up: After the reaction is complete, cool the vessel to room temperature, vent the excess hydrogen, and purge with an inert gas.

  • Isolation: Carefully decant the solution from the catalyst or filter the mixture through a pad of Celite®. The catalyst should be kept wet to prevent ignition. Concentrate the filtrate to obtain the product.

Protocol 3: Homogeneous Hydrogenation using a Ruthenium Catalyst

This protocol provides a general method for ketone reduction using a homogeneous ruthenium catalyst, which can offer high selectivity.

Materials:

  • This compound

  • Ruthenium catalyst (e.g., a Ru-pincer complex)

  • Anhydrous solvent (e.g., toluene or isopropanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the ruthenium catalyst (typically 0.1-1 mol%).

  • Reagent Addition: Add the anhydrous solvent, followed by the this compound (1.0 eq).

  • Reaction: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 20 atm) and heat to the reaction temperature (e.g., 80 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or other suitable methods.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Isolation: Open the reactor and transfer the reaction mixture. The product can be isolated by removing the solvent under reduced pressure. Purification may require chromatography to remove the catalyst residues.

Visualizations

Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with This compound and Solvent B Add Catalyst (e.g., Pd/C, Raney Ni, Ru-complex) A->B C Seal Reactor and Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Set Temperature and Pressure D->E F Stir and Monitor Reaction E->F G Cool and Vent Reactor F->G H Filter to Remove Heterogeneous Catalyst (if applicable) G->H I Solvent Evaporation H->I Homogeneous catalyst may require different workup J Purification (Distillation/Chromatography) I->J K Cycloundecanol (Final Product) J->K

Caption: General workflow for the catalytic hydrogenation of this compound.

Reaction Pathway

G reactant This compound (C₁₁H₂₀O) product Cycloundecanol (C₁₁H₂₂O) reactant->product + H₂ Catalyst

Application Notes and Protocols: Ring Expansion and Contraction of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecanone is an 11-membered cyclic ketone, a class of molecules known as medium-sized rings (8-11 members). These rings are of significant interest in synthetic chemistry due to their unique conformational properties and their utility as precursors for larger macrocycles or smaller, functionalized rings.[1] Ring expansion and ring contraction reactions of this compound provide strategic pathways to access other valuable cyclic ketones, such as cyclododecanone (a key monomer for Nylon-12) and cyclodecanone, which are important intermediates in the synthesis of fragrances, polymers, and potential pharmaceutical scaffolds.[2][3]

This document provides detailed application notes and experimental protocols for the synthetically crucial ring contraction and expansion of this compound, focusing on the Favorskii and Tiffeneau-Demjanov rearrangements.

Ring Contraction of this compound via Favorskii Rearrangement

Application Note: The Favorskii rearrangement is a robust method for the ring contraction of cyclic α-halo ketones.[4][5] When applied to this compound, it facilitates a transformation to a cyclodecane system. The reaction proceeds by treating an α-bromo or α-chloro derivative of this compound with a base, such as sodium methoxide or hydroxide.[4][6] This reaction is highly efficient and has been reported to produce cyclodecanone from this compound in high yield.[7] The overall process involves halogenation of the starting ketone, followed by the base-induced rearrangement.

Reaction Workflow:

Favorskii_Workflow start This compound step1 α-Bromination (Br₂) start->step1 intermediate1 2-Bromothis compound step1->intermediate1 step2 Favorskii Rearrangement (Base, e.g., NaOMe) intermediate1->step2 intermediate2 Cyclodecanecarboxylic Acid Derivative step2->intermediate2 step3 Decarboxylation/ Conversion intermediate2->step3 end_product Cyclodecanone step3->end_product

Caption: Workflow for the synthesis of cyclodecanone from this compound.

Experimental Protocol: Synthesis of Cyclodecanone

This procedure is adapted from a verified method for the ring contraction of this compound.[7] The process involves the synthesis of methyl 1-cycloundecenecarboxylate followed by its conversion to this compound, which is then used to prepare cyclodecanone. For the purpose of this protocol, we will focus on the direct conversion of this compound to cyclodecanone, which typically involves α-halogenation followed by rearrangement. An established route prepares cyclodecanone from this compound with a 77% yield using a similar Favorskii-type rearrangement.[7]

Step A: α-Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromothis compound.

Step B: Favorskii Rearrangement to Ethyl Cyclodecanecarboxylate

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq) in anhydrous ethanol.

  • To this solution, add the crude 2-bromothis compound (1.0 eq) dissolved in a minimal amount of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by vacuum distillation to obtain ethyl cyclodecanecarboxylate.

Step C: Hydrolysis and Decarboxylation to Cyclodecanone

  • Saponify the ethyl cyclodecanecarboxylate by refluxing with an excess of aqueous sodium hydroxide (e.g., 20% solution) for 2-4 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid.

  • Heat the acidified mixture to induce decarboxylation, often signaled by the evolution of CO₂.

  • Extract the final product, cyclodecanone, with diethyl ether, wash, dry, and purify by vacuum distillation.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C/Torr)Spectroscopic Data
This compoundC₁₁H₂₀O168.28-84-85 / 2[7]IR (neat): 1700 cm⁻¹; ¹H NMR (CDCl₃): δ 1.3–2.1 (m, 16H), 2.4–2.7 (m, 4H)[7]
CyclodecanoneC₁₀H₁₈O154.2577 (from this compound)[7]94-98 / 10[8]-

Ring Expansion of this compound via Tiffeneau-Demjanov Rearrangement

Application Note: The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones.[9][10] This reaction transforms this compound into cyclododecanone. The process begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol, which is then treated with nitrous acid (generated in situ from sodium nitrite and acid).[9][11] The resulting diazotization of the primary amine leads to the formation of an unstable diazonium salt, which eliminates nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, yielding the homologous ketone after tautomerization.[12]

Reaction Mechanism:

TDR_Mechanism start This compound step1 1. KCN, H⁺ 2. Reduction (e.g., LiAlH₄) start->step1 intermediate1 1-(Aminomethyl)cycloundecanol step1->intermediate1 step2 Diazotization (NaNO₂, HCl, 0°C) intermediate1->step2 intermediate2 Diazonium Intermediate step2->intermediate2 step3 Rearrangement (-N₂) intermediate2->step3 end_product Cyclododecanone step3->end_product

Caption: General workflow for Tiffeneau-Demjanov ring expansion.

Experimental Protocol: Synthesis of Cyclododecanone (Representative)

This protocol outlines a general, two-stage procedure for the Tiffeneau-Demjanov ring expansion of this compound.

Step A: Synthesis of 1-(Aminomethyl)cycloundecanol

  • Cyanohydrin Formation: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq). Cool the mixture to 0-5 °C and slowly add a mineral acid (e.g., HCl) to maintain a slightly acidic pH. Stir for several hours until the ketone is consumed (monitored by TLC).

  • Work up by extracting the cyanohydrin into ether, washing with brine, and drying over anhydrous sodium sulfate.

  • Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude cyanohydrin in THF.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours to ensure complete reduction of the nitrile.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cycloundecanol.

Step B: Rearrangement to Cyclododecanone

  • Dissolve the crude amino alcohol from Step A in an aqueous solution of acetic acid or dilute HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Extract the product with diethyl ether or pentane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude cyclododecanone by vacuum distillation or column chromatography.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C/Torr)Notes
CyclododecanoneC₁₂H₂₂O182.3160-80108-110 / 12Yields can vary based on substrate and reaction conditions.[9]

Applications in Drug Development and Materials Science

The products of these ring transformation reactions, particularly cyclododecanone, are of significant industrial and potential pharmaceutical importance.

  • Polymer Synthesis: Cyclododecanone is a critical intermediate in the industrial synthesis of laurolactam and dodecanedioic acid, which are the monomers for Nylon-12 and Nylon-6,12, respectively.[3] These polyamides have widespread applications as engineering plastics, films, and fibers.

  • Pharmaceutical Scaffolds: While this compound itself is a subject of conformational studies, its derivatives and the products of its rearrangement serve as scaffolds for medicinal chemistry.[1] The ability to controllably alter ring size allows for the systematic exploration of structure-activity relationships. Cyclic ketones are versatile intermediates in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and analgesics.[2] The cyclopentenone moiety, accessible via ring contraction, is a recognized pharmacophore in anticancer drug design.[13] The strategic modification of medium and large rings is a key tactic in developing novel therapeutic agents.

References

Application Notes and Protocols for the Derivatization of Cycloundecanone for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloundecanone is a large-ring cyclic ketone of interest in various fields, including perfumery and pharmaceutical research. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its relatively low volatility and potential for poor chromatographic peak shape. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[1][2] For ketones like this compound, derivatization can increase volatility and thermal stability, leading to better separation, improved peak symmetry, and enhanced detector response.[2][3]

This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) prior to GC-Mass Spectrometry (GC-MS) analysis. The resulting O-pentafluorobenzyl oxime derivative is more volatile and provides a characteristic mass fragmentation pattern, enhancing sensitivity and selectivity.[3]

Principle of Derivatization

The derivatization of this compound with PFBHA is an oximation reaction. The carbonyl group (C=O) of this compound reacts with PFBHA to form a more volatile and thermally stable O-pentafluorobenzyl oxime derivative. This reaction is advantageous as it proceeds quantitatively and the resulting derivative is highly responsive to electron capture detectors (ECD) and provides clear mass spectra.[3]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Hexane, GC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Reaction vials (2 mL with screw caps and PTFE septa)

  • Heating block or water bath

  • Vortex mixer

  • Microsyringes

Standard and Sample Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • PFBHA Reagent Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of pyridine. This solution should be prepared fresh.

Derivatization Procedure
  • Pipette 100 µL of the this compound working standard solution or sample extract into a reaction vial.

  • Add 100 µL of the PFBHA reagent solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 75°C for 60 minutes in a heating block or water bath.[3]

  • After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.

  • Vortex for 1 minute to extract the derivative into the hexane layer.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound can be performed by constructing a calibration curve from the peak areas of the derivatized standards. The following table summarizes hypothetical but realistic data for a typical calibration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,910
10155,432
25380,112
50765,234
1001,520,876

Linearity: A calibration curve plotted with this data would typically yield a correlation coefficient (R²) > 0.99.

Limit of Detection (LOD) and Quantification (LOQ): Based on signal-to-noise ratios, the LOD and LOQ for this method are expected to be in the low ng/mL range.

Experimental Workflow Visualization

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions add_reagents Add Standard/Sample and PFBHA Reagent to Vial prep_standard->add_reagents prep_reagent Prepare PFBHA Reagent Solution prep_reagent->add_reagents vortex_heat Vortex and Heat (75°C for 60 min) add_reagents->vortex_heat add_solvents Add Hexane and Water vortex_heat->add_solvents vortex_centrifuge Vortex and Centrifuge add_solvents->vortex_centrifuge transfer_layer Transfer Hexane Layer to Autosampler Vial vortex_centrifuge->transfer_layer gc_injection Inject Sample into GC-MS transfer_layer->gc_injection data_acquisition Data Acquisition (Full Scan / SIM) gc_injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

References

Application Notes and Protocols for the Polymerization of Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(undecanolactone) from cycloundecanone monomers via ring-opening polymerization (ROP). The protocols focus on two primary catalytic methods: enzymatic and organocatalytic polymerization, which offer advantages in terms of biocompatibility and catalyst removal, making them suitable for biomedical and pharmaceutical applications.

Introduction

Poly(undecanolactone) is an aliphatic polyester with potential applications in drug delivery, tissue engineering, and as a biodegradable plastic. Its synthesis is typically achieved through the ring-opening polymerization of this compound, a 12-membered lactone. The choice of catalyst is crucial for controlling the polymerization process and the properties of the resulting polymer. Enzymatic catalysis, particularly with lipases, offers a green and highly selective route, while organocatalysis provides a metal-free alternative to traditional organometallic catalysts.

Data Presentation: Properties of Poly(macrolactones)

While specific data for poly(undecanolactone) is limited in publicly available literature, the following tables summarize typical data for polymers derived from other large-ring lactones, such as dodecalactone (13-membered ring) and pentadecalactone (16-membered ring). This data can serve as a valuable reference for expected molecular weights and thermal properties.

Table 1: Enzymatic Ring-Opening Polymerization of Macrolactones

MonomerCatalystTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Ref.
PentadecalactoneNovozym-435802480-10015,000 - 34,400-[1]
PentadecalactoneLipase PS-30 (immobilized)708>9862,0001.9[1]
DodecalactoneLipase CA60----[2]

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data for other macrolactones are presented as representative examples.

Table 2: Organocatalytic Ring-Opening Polymerization of Macrolactones

MonomerCatalyst/InitiatorTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Ref.
PentadecalactoneAluminum-salen complex / Benzyl alcohol1004-24,000 - 118,000-[3]
δ-DecalactoneTBD / Benzyl alcoholRT<1>95-1.1 - 1.3[4]

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. Data for other macrolactones are presented as representative examples.

Table 3: Thermal Properties of Poly(macrolactones)

PolymerMn ( g/mol )Tg (°C)Tm (°C)Ref.
Poly(pentadecalactone)34,400-85-95[1]
Poly(δ-decalactone)-<-40-[4]
Poly(ε-caprolactone)41,540-6050-52[5][6]

Tg = Glass Transition Temperature, Tm = Melting Temperature. Poly(ε-caprolactone) is included for comparison as a widely studied polyester.

Experimental Protocols

Protocol 1: Enzymatic Ring-Opening Polymerization of this compound using Novozym-435

This protocol describes the lipase-catalyzed polymerization of this compound in bulk.

Materials:

  • This compound (monomer)

  • Novozym-435 (immobilized Candida antarctica lipase B)

  • Toluene (or other suitable solvent, optional for solution polymerization)

  • Methanol (for polymer precipitation)

  • Chloroform or Tetrahydrofuran (THF) for polymer characterization

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum oven

Procedure:

  • Monomer and Catalyst Preparation: Dry the this compound monomer under vacuum for at least 24 hours prior to use. Add the desired amount of this compound and Novozym-435 (typically 5-10% by weight of the monomer) to a pre-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Place the reaction vessel in a preheated oil bath or on a heating plate set to the desired temperature (e.g., 80°C). Stir the reaction mixture at a constant rate.[7]

  • Reaction Monitoring: At desired time intervals, small aliquots of the reaction mixture can be withdrawn to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).

  • Termination and Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. If the polymer is solid, dissolve it in a minimal amount of chloroform or THF. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Organocatalytic Ring-Opening Polymerization of this compound

This protocol outlines a general procedure for the organocatalyzed ROP of this compound using a suitable catalyst and initiator.

Materials:

  • This compound (monomer)

  • Organocatalyst (e.g., 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or diphenyl phosphate)

  • Initiator (e.g., benzyl alcohol)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Methanol (for polymer precipitation)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reagent Preparation: All reagents and glassware must be rigorously dried before use. The polymerization should be carried out under a dry, inert atmosphere.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the anhydrous solvent, this compound, initiator, and organocatalyst to the reaction vessel in the desired molar ratios.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures depending on the catalyst) for the specified time.

  • Termination and Isolation: Quench the polymerization by adding a small amount of a suitable terminating agent (e.g., benzoic acid for basic catalysts). Precipitate the polymer in cold methanol.

  • Purification and Drying: Filter and wash the polymer with methanol. Dry the polymer under vacuum to a constant weight.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

enzymatic_rop cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Activated_Monomer Acyl-Enzyme Intermediate Monomer->Activated_Monomer Acylation Lipase Lipase (e.g., Novozym-435) Lipase->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Nucleophilic Attack by Chain End Growing_Chain->Activated_Monomer Regeneration of Active Site Polymer Poly(undecanolactone) Growing_Chain->Polymer Chain Elongation organocatalytic_rop_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Drying Dry Monomer & Glassware Inert_Atmosphere Establish Inert Atmosphere Drying->Inert_Atmosphere Mixing Mix Monomer, Catalyst, Initiator Inert_Atmosphere->Mixing Polymerization Stir at Controlled Temperature Mixing->Polymerization Quenching Quench Polymerization Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Drying_Polymer Dry Polymer under Vacuum Precipitation->Drying_Polymer Characterization Analyze (GPC, NMR, DSC) Drying_Polymer->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude cycloundecanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound using various techniques.

Issue 1: Low yield after vacuum distillation.

  • Question: I am experiencing a significant loss of product during vacuum distillation of this compound. What are the possible causes and solutions?

  • Answer: Low recovery after vacuum distillation can be attributed to several factors:

    • Inadequate Vacuum: Ensure your vacuum system is reaching the appropriate pressure. For this compound, a pressure of around 2 mmHg is recommended, which should result in a boiling point of 84-85°C[1]. If the pressure is too high, a higher temperature will be required, which can lead to decomposition.

    • Decomposition at High Temperatures: this compound can decompose at elevated temperatures. It is crucial to use a vacuum to lower the boiling point[2]. If the boiling point is still too high, consider using a higher vacuum system.

    • Leaks in the System: Check all joints and connections for leaks. A leak will prevent the system from reaching the desired vacuum, leading to a higher boiling point and potential product loss.

    • Bumping: Violent boiling, or "bumping," can cause the product to be carried over into the receiving flask prematurely, resulting in impure fractions and inaccurate boiling point readings. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Hold-up in the Apparatus: For small-scale distillations, a significant portion of the product can be lost as a thin film on the surface of the distillation flask, condenser, and receiving flask. Rinsing the apparatus with a volatile solvent can help recover this material.

Issue 2: this compound will not crystallize.

  • Question: I am having difficulty inducing crystallization of this compound. What steps can I take?

  • Answer: If this compound fails to crystallize, consider the following troubleshooting steps:

    • Solvent Selection: The choice of solvent is critical for successful crystallization. A good solvent will dissolve this compound when hot but not when cold. You may need to screen several solvents or solvent pairs. Common solvent systems for recrystallization include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate[3][4].

    • Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of this compound.

    • Inducing Crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can serve as nucleation sites.

      • Cooling: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil rather than crystals[5]. If slow cooling at room temperature is ineffective, try cooling the flask in an ice bath or refrigerator.

    • Purity of the Crude Material: If the crude this compound contains a high level of impurities, it can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography or distillation, before attempting crystallization.

Issue 3: Poor separation during column chromatography.

  • Question: My column chromatography is not effectively separating this compound from impurities. What can I do to improve the separation?

  • Answer: To improve separation during column chromatography, consider the following:

    • Stationary Phase: Silica gel is a common choice for the purification of ketones[6]. Ensure the silica gel is properly packed to avoid channeling.

    • Mobile Phase Selection: The polarity of the eluent is crucial. A good solvent system will result in a retention factor (Rf) of 0.25-0.35 for this compound on a TLC plate[7]. For a ketone like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a good starting point[8]. You can gradually increase the polarity of the mobile phase (gradient elution) to improve separation.

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one[6].

    • Loading Technique: The sample should be loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the mobile phase before loading.

    • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are:

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and solvents. It takes advantage of the compound's boiling point at reduced pressure[1][2].

  • Crystallization (Recrystallization): This technique is used to obtain high-purity solid this compound. It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures[9].

  • Column Chromatography: This is a versatile technique for separating this compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures[6][10].

  • Steam Distillation: This can be used as an initial purification step to separate this compound from non-volatile organic and inorganic impurities[1].

Q2: What is the expected yield and purity for each purification technique?

A2: The yield and purity can vary depending on the initial purity of the crude material and the experimental execution. The following table provides typical values:

Purification TechniqueTypical YieldTypical PurityReference
Steam & Vacuum Distillation83-85%>99% (by GC)[1]
Recrystallization70-90%>99.5%General Lab Practice
Column Chromatography60-85%>98%General Lab Practice

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties of this compound are summarized in the table below:

PropertyValueReference
Molecular FormulaC11H20O[11]
Molecular Weight168.28 g/mol [11]
AppearanceColorless to pale yellow oil or solid[1]
Melting Point16.2–16.6 °C[1]
Boiling Point84–85 °C at 2 mmHg; 106 °C at 4 mmHg[1][11]
Refractive Index (n25D)1.4794–1.4796[1]

Q4: What are some common impurities found in crude this compound?

A4: Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis, and solvents. The specific impurities will depend on the synthetic route used. For example, if prepared via ring expansion of cyclododecanone, impurities could include residual cyclododecanone or intermediates of the reaction.

Experimental Protocols

Protocol 1: Purification by Steam Distillation followed by Vacuum Distillation

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Steam Distillation:

    • Place the crude this compound in a large three-necked flask equipped for steam distillation.

    • Introduce steam into the flask to co-distill the this compound with water.

    • Collect the distillate, which will be a two-phase mixture of water and this compound.

    • Extract the distillate with a suitable organic solvent, such as chloroform or ether.

    • Wash the organic extract with a saturated aqueous sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Vacuum Distillation:

    • Transfer the residual oil from the steam distillation to a round-bottom flask suitable for vacuum distillation.

    • Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Begin stirring and gradually reduce the pressure to approximately 2 mmHg.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at 84–85 °C.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

  • Preparation:

    • Choose an appropriate column size based on the amount of crude material. A general rule is to use 20-50 times the weight of the sample in silica gel[6].

    • Select a suitable mobile phase by performing thin-layer chromatography (TLC) to achieve an Rf value of 0.25-0.35 for this compound.

    • Pack the column with silica gel as a slurry in the mobile phase.

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation cluster_steam Steam Distillation cluster_vacuum Vacuum Distillation crude Crude this compound steam_distill Steam Distill crude->steam_distill extract Extract with Solvent steam_distill->extract dry Dry Organic Phase extract->dry concentrate_steam Concentrate dry->concentrate_steam residual_oil Residual Oil concentrate_steam->residual_oil vac_distill Vacuum Distill residual_oil->vac_distill pure_product Pure this compound vac_distill->pure_product

Caption: Workflow for purification of this compound by distillation.

experimental_workflow_crystallization crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for purification of this compound by recrystallization.

experimental_workflow_chromatography crude Crude this compound dissolve Dissolve in Minimal Mobile Phase crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Workflow for purification of this compound by column chromatography.

References

strategies to improve the yield of cycloundecanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloundecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: Several effective methods exist for the synthesis of this compound. Key strategies include:

  • Ring Contraction of Cyclododecanone: This high-yield method involves a Favorskii-type rearrangement of 2,12-dibromocyclododecanone, followed by a Schmidt or Curtius degradation.[1][2] It is often considered one of the more efficient and cost-effective routes.[1]

  • Ring-Closing Metathesis (RCM): A modern and versatile technique that uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form the cyclic alkene from a linear diene precursor, which is then reduced to this compound.[3][4] RCM is known for its tolerance to various functional groups.[5]

  • Thorpe-Ziegler Cyclization: This classic method involves the intramolecular condensation of a dinitrile, followed by hydrolysis to yield the cyclic ketone.[6][7] It is particularly effective for macrocycles when conducted under high-dilution conditions.[7]

  • Ruzicka Cyclization: A historical method involving the high-temperature pyrolysis of the thorium or cerium salt of dodecanedioic acid.[1][8] This method generally results in low yields for larger rings and has been largely supplanted by more modern techniques.[9]

Q2: What are the most common challenges faced during the synthesis of this compound and other macrocycles?

A2: The synthesis of medium to large rings like this compound presents several challenges:

  • Low Yields: Intramolecular cyclization is often entropically disfavored compared to intermolecular reactions.[10]

  • Competing Polymerization: The linear precursor molecules can react with each other to form polymers instead of the desired cyclic product.[10]

  • Ring Strain: Medium-sized rings (8-11 members) can possess significant transannular strain, making their formation enthalpically challenging.[10][11]

  • Purification Difficulties: Separating the desired macrocyclic ketone from starting materials, oligomeric byproducts, and polymers can be complex.[10]

  • Conformational Barriers: The linear precursor must adopt a specific conformation to allow the reactive ends to come into proximity for ring closure.[10]

Q3: How does the "high-dilution principle" work to improve yields in macrocyclization?

A3: The high-dilution principle is a fundamental technique used to favor the desired intramolecular cyclization over intermolecular polymerization.[10] By maintaining a very low concentration of the linear precursor (typically achieved by the slow addition of the substrate to a large volume of solvent), the probability of one reactive end of a molecule encountering its other end is increased relative to it encountering another molecule. This minimizes the formation of unwanted polymer byproducts and improves the yield of the macrocycle.[10][12]

Troubleshooting Guides

Problem 1: The yield of this compound is very low, and a significant amount of polymer is isolated.
  • Potential Cause: The concentration of the linear precursor is too high, promoting intermolecular reactions.

  • Suggested Solution:

    • Implement High Dilution: Dissolve the precursor in a solvent and add it very slowly (e.g., using a syringe pump) to a large volume of refluxing solvent containing any necessary reagents or catalysts. Concentrations are often kept in the 0.001–0.05 M range.[4]

    • Check Stirring Efficiency: Ensure the reaction mixture is stirred vigorously to maintain homogeneity and rapid dispersal of the added precursor.

Problem 2: The cyclization reaction does not proceed to completion, even under high dilution.
  • Potential Cause 1: The conformation of the linear precursor is unfavorable for ring closure.

  • Suggested Solution 1: Introduce a template effect. For certain precursors with heteroatoms, using a metal ion (e.g., Ni²⁺, Cu²⁺) can help pre-organize the molecule into a conformation suitable for cyclization by coordinating to multiple sites.[10]

  • Potential Cause 2 (for RCM): The catalyst is deactivated or poisoned.

  • Suggested Solution 2:

    • Purify Substrate: Ensure the diene precursor is free of impurities that can poison ruthenium catalysts (e.g., sulfur- or phosphorus-containing compounds).

    • Use Degassed Solvents: Oxygen can deactivate the catalyst. Use anhydrous, degassed solvents.

    • Select a More Robust Catalyst: Second-generation Grubbs catalysts are generally more stable and reactive than the first generation.[5]

  • Potential Cause 3 (for Favorskii Rearrangement): The reaction conditions are not optimal.

  • Suggested Solution 3: The Favorskii rearrangement of dibromocyclododecanone to the cycloundecene carboxylate precursor proceeds in higher yield under anhydrous conditions compared to aqueous conditions.[2] Ensure all reagents and solvents are dry.

Problem 3: The final this compound product is difficult to purify.
  • Potential Cause: The product has a similar polarity to byproducts or remaining starting material.

  • Suggested Solution:

    • Optimize Column Chromatography: Experiment with different solvent systems, employing a shallow elution gradient to improve separation. Consider using a different stationary phase, such as alumina instead of silica gel.[10]

    • Utilize Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is a highly effective purification method. Test a range of solvents and solvent mixtures to find optimal conditions.[10]

    • Try Distillation: this compound is an oil at room temperature.[1] Vacuum distillation can be an effective method for purification, separating it from non-volatile impurities and polymers.

Comparison of Synthesis Strategies

Synthesis MethodStarting MaterialKey Reagents/CatalystReported YieldKey AdvantagesKey Disadvantages
Ring Contraction CyclododecanoneBr₂, NaOMe, NaN₃, H₂SO₄83-90%[1][2]High yield, cost-effective, well-established[1]Multi-step, uses hazardous reagents (NaN₃)[1]
Ring-Closing Metathesis Acyclic dieneGrubbs Catalyst (Ru-based)60-89% (for various macrocycles)[3]High functional group tolerance, versatile[4][5]Catalyst can be expensive and sensitive[13]
Thorpe-Ziegler Cyclization α,ω-DinitrileStrong base (e.g., NaNH₂, LiN(SiMe₃)₂)VariesGood for specific dinitrile precursors[7]Requires dinitrile synthesis, strong base needed[6]
Ruzicka Cyclization Dodecanedioic acidThorium dioxide (ThO₂)Low[9]One-step cyclizationVery high temperatures, low yields, radioactive catalyst[9]

Key Experimental Protocols

Protocol 1: Ring Contraction of Cyclododecanone

This procedure is a modification of a high-yield synthesis reported in Organic Syntheses.[1][2]

Step A: 2,12-Dibromocyclododecanone

  • Dissolve cyclododecanone (1.00 mole) in dry benzene and anhydrous diethyl ether in a 3-L, three-necked flask equipped with a stirrer, dropping funnel, and gas outlet.

  • Immerse the flask in a water bath to maintain a temperature of 20–25°C.

  • Add bromine (2.00 moles) dropwise over 20–30 minutes. The bromine color should dissipate before adding the next drop.

  • After addition, connect the flask to a water aspirator and warm the water bath to evaporate the HBr byproduct along with some solvent. The resulting benzene solution of 2,12-dibromocyclododecanone is used directly in the next step.

Step B: Methyl 1-Cycloundecenecarboxylate (Favorskii Rearrangement)

  • To the stirred benzene solution from Step A, add powdered sodium methoxide (2.31 moles) in portions over 30–40 minutes, maintaining the temperature at 25–30°C with an ice bath.

  • Stir for an additional 20 minutes after the addition is complete.

  • Work up the reaction by extracting successively with water, 5% HCl, and saturated aqueous NaCl.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-cycloundecenecarboxylate.

Step C: this compound (Schmidt Degradation) Caution: This step involves hydrazoic acid, which is toxic and potentially explosive. It must be performed in a well-ventilated fume hood behind a safety shield.

  • In a 3-L flask, cool concentrated sulfuric acid (600 mL) to 5°C with an ice bath.

  • Slowly add the crude product from Step B (approx. 0.91 mole), followed by chloroform (500 mL).

  • Warm the mixture to 35°C and add sodium azide (1.2 moles) in small portions over 30–50 minutes, maintaining the temperature at 40 ± 2°C.

  • After stirring for an additional 10-15 minutes, cool the reaction to 5°C and pour it onto 1 kg of ice.

  • Transfer the mixture to a larger flask for steam distillation. First, distill off the chloroform. Then, steam distill the this compound.

  • Extract the steam distillate with chloroform and ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residual oil by vacuum distillation to afford this compound (yield: 83–85%).[1]

Protocol 2: Ring-Closing Metathesis (RCM) - General Procedure

This is a general protocol adapted for an 11-membered ring synthesis.[4]

  • Substrate Preparation: Dissolve the linear diene precursor (e.g., undeca-1,10-diene) in anhydrous, degassed dichloromethane to a concentration of 0.01 M under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs' 2nd Generation Catalyst, 2.5 mol%) to the stirred solution under a positive flow of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) or with gentle heating (40°C). Monitor the progress by TLC or GC-MS. The reaction is driven by the release of volatile ethylene.

  • Quenching: Once the reaction is complete (typically 4-6 hours), quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reduction (if necessary): The RCM product is a cycloalkene (cycloundecene). To obtain this compound, the double bond must be hydrogenated (e.g., H₂, Pd/C) and the resulting cycloundecane oxidized to the ketone, or an alternative functional group handle must be present in the precursor for direct conversion.

Visualizations

G cluster_0 Ring Contraction Workflow A Cyclododecanone B 2,12-Dibromocyclododecanone A->B Bromination (Br2) C Methyl 1-Cycloundecenecarboxylate B->C Favorskii Rearrangement (NaOMe) D This compound C->D Schmidt Degradation (NaN3, H2SO4) G cluster_1 RCM Catalytic Cycle Ru [Ru]=CH2 (Catalyst) Intermediate1 Metallacyclobutane Ru->Intermediate1 + Diene ([2+2] Cycloaddition) Ethylene Ethylene (gas) Ru->Ethylene Diene Linear Diene Diene->Intermediate1 Intermediate1->Ru Cycloreversion Intermediate2 [Ru]=CH-R Intermediate1->Intermediate2 Cycloreversion Product Cycloalkene (e.g., Cycloundecene) Intermediate1->Product Intermediate2->Intermediate1 + Alkene end (Intramolecular) G cluster_2 Troubleshooting: Low Yield / Polymer Formation Problem Problem: Low Yield & High Polymer Cause1 Potential Cause: Precursor concentration too high Problem->Cause1 Cause2 Potential Cause: Inefficient Mixing Problem->Cause2 Solution1 Solution: Implement High-Dilution Principle (e.g., Syringe Pump Addition) Cause1->Solution1 Solution2 Solution: Increase Stirring Rate Cause2->Solution2

References

identifying and minimizing side products in cycloundecanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cycloundecanone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this compound.

Section 1: Aldol Condensation of this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction for ketones with α-hydrogens, such as this compound. This section addresses common issues encountered during this reaction.

Frequently Asked Questions (FAQs): Aldol Condensation

Q1: I am observing a low yield of my desired crossed-aldol product. What are the likely side products?

A1: Low yields in crossed-aldol condensations are often due to competing side reactions. The most common side product is the result of the self-condensation of this compound. In this reaction, one molecule of this compound acts as the enolate nucleophile and another acts as the electrophile. This leads to the formation of a dimer, which can then dehydrate to an α,β-unsaturated ketone. Additionally, trimers and other oligomers can form, especially under prolonged reaction times or at higher temperatures.[1][2]

Q2: How can I minimize the self-condensation of this compound in a crossed-aldol reaction?

A2: To favor the crossed-aldol product, you can employ several strategies:

  • Use a non-enolizable aldehyde: Choose an aldehyde partner that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde). This prevents it from forming an enolate and acting as the nucleophile, forcing it to act only as the electrophile.[3]

  • Use a more reactive aldehyde: Aldehydes are generally more electrophilic than ketones. Using a highly reactive aldehyde will favor the attack by the this compound enolate on the aldehyde over another molecule of this compound.[4]

  • Method of addition: Slowly add the this compound to a mixture of the base and the aldehyde. This ensures that the concentration of the enolate is always low and that it is more likely to react with the more abundant aldehyde.

Q3: My aldol addition product is dehydrating to the α,β-unsaturated ketone, but I want to isolate the β-hydroxy ketone. How can I prevent this?

A3: The dehydration of the initial aldol adduct is often promoted by heat and strong basic or acidic conditions.[4] To isolate the β-hydroxy ketone, consider the following:

  • Lower reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the elimination step, which typically has a higher activation energy.

  • Choice of base: Use a milder base or a stoichiometric amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate the enolate, followed by the addition of the aldehyde. This allows for more controlled conditions.[5]

  • Careful workup: Neutralize the reaction mixture promptly and gently during workup to avoid acid- or base-catalyzed dehydration.

Troubleshooting Guide: Aldol Condensation
Problem Potential Cause Suggested Solution
Low or no conversion of starting material 1. Base is not strong enough to deprotonate this compound.2. Reaction temperature is too low.1. Switch to a stronger base (e.g., NaH, LDA).2. Gradually increase the reaction temperature and monitor by TLC.
Formation of multiple products (TLC shows many spots) 1. Self-condensation of both reactants (if both are enolizable).2. Formation of dimers, trimers, and other oligomers.1. Use a non-enolizable aldehyde or a more reactive aldehyde.2. Use one reactant in excess or slow addition of the limiting reagent.
Desired product is unstable and decomposes upon purification 1. The β-hydroxy ketone is sensitive to heat or acid/base.2. The α,β-unsaturated product is prone to polymerization.1. Purify at lower temperatures and use neutral conditions (e.g., chromatography on deactivated silica).2. Add a radical inhibitor during storage or purification if polymerization is suspected.

Experimental Workflow: General Aldol Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound and Aldehyde in Solvent add_base Slowly Add Base to Carbonyl Mixture at Controlled Temperature start->add_base base Prepare Base Solution base->add_base stir Stir for Specified Time (Monitor by TLC) add_base->stir quench Quench with Aqueous Acid (e.g., NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Characterize Product purify->end

General workflow for an Aldol condensation reaction.

Section 2: Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a powerful reaction for converting cyclic ketones into lactones. For this compound, this yields a 12-membered lactone, a precursor to valuable macrocyclic compounds.

Frequently Asked Questions (FAQs): Baeyer-Villiger Oxidation

Q1: What are the common side products in the Baeyer-Villiger oxidation of this compound?

A1: The primary side reactions in the Baeyer-Villiger oxidation of this compound include:

  • Over-oxidation: The lactone product can sometimes undergo hydrolysis to the corresponding hydroxy acid, which can then be further oxidized to a dicarboxylic acid.

  • Oligomerization/Polymerization: The lactone product, especially under acidic conditions or with prolonged heating, can undergo ring-opening polymerization to form polyesters.[6]

  • Epoxidation: If the substrate contains other sites of unsaturation (double bonds), the peroxyacid can also act as an epoxidizing agent, leading to a mixture of products.[7]

Q2: My reaction is slow and gives a low yield. How can I improve the conversion?

A2: Cyclododecanone, a close analog of this compound, is known to be sluggish in Baeyer-Villiger oxidations.[6] To improve the reaction rate and yield:

  • Choice of Peroxyacid: More reactive peroxyacids can increase the reaction rate. The reactivity generally follows the trend: trifluoroperacetic acid > m-chloroperoxybenzoic acid (m-CPBA) > peracetic acid.[2] Permaleic acid has been shown to be particularly effective for the oxidation of cyclododecanone.[6]

  • Use of a Catalyst: With hydrogen peroxide as the oxidant, a Lewis acid or Brønsted acid catalyst is required to activate the ketone or the peroxide.[6][8] This can be a more environmentally friendly approach.

  • Temperature: Gently heating the reaction can increase the rate, but be cautious as this may also promote side reactions like oligomerization.

Q3: How can I minimize the formation of oligomers of the lactone product?

A3: Oligomerization is often catalyzed by acidic byproducts or unreacted peroxyacid. To minimize this:

  • Control Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Quench the Reaction: After the reaction is complete, quench any remaining peroxyacid with a reducing agent like sodium sulfite or sodium thiosulfate solution.[6]

  • Neutralize Acids: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct.

Troubleshooting Guide: Baeyer-Villiger Oxidation
Problem Potential Cause Suggested Solution
Incomplete reaction 1. Peroxyacid is not reactive enough.2. Reaction time is too short or temperature too low.1. Use a more reactive peroxyacid (e.g., trifluoroperacetic acid) or a catalytic system.2. Increase reaction time and/or temperature, monitoring carefully for side product formation.
Formation of a waxy solid or high-viscosity oil that is difficult to purify 1. Oligomerization or polymerization of the lactone product.1. Reduce reaction time and temperature.2. Ensure complete quenching of the peroxyacid and neutralization of acidic byproducts during workup.
Mixture of lactone and epoxidized products 1. Substrate contains one or more double bonds.1. Use a milder or more selective oxidizing agent.2. Consider protecting the double bond before oxidation, followed by deprotection.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclododecanone with m-CPBA
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (this may take several hours to days for macrocyclic ketones).

  • Quenching: Cool the mixture back to 0 °C and quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a starch-iodide paper test is negative.

  • Workup: Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude lactone by column chromatography on silica gel.

Logical Diagram: Baeyer-Villiger Reaction and Side Products

A This compound C Desired Lactone Product A->C Baeyer-Villiger Oxidation B Peroxyacid (e.g., m-CPBA) B->C D Side Product: Hydroxy Acid C->D Hydrolysis F Side Product: Oligomers/Polymers C->F Ring-Opening Polymerization E Side Product: Dicarboxylic Acid D->E Further Oxidation

Reaction pathways in the Baeyer-Villiger oxidation.

Section 3: Wittig Reaction of this compound

The Wittig reaction provides a reliable method for converting this compound into an exo-cyclic alkene, a valuable synthon in organic synthesis.

Frequently Asked Questions (FAQs): Wittig Reaction

Q1: What is the main byproduct of the Wittig reaction, and how can I remove it?

A1: The most common and often problematic byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O) .[9] This compound can be difficult to separate from the desired alkene product due to similar solubility profiles. Methods for its removal include:

  • Chromatography: Careful column chromatography can often separate the product from triphenylphosphine oxide.

  • Crystallization: If the desired alkene is a solid, recrystallization may be effective. Triphenylphosphine oxide is often more soluble in solvents like 1-propanol than the alkene product.[10]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, while the alkene remains in solution.

Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A2: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide:

  • Non-stabilized ylides (e.g., where the group attached to the ylidic carbon is an alkyl group) generally lead to the (Z)-alkene as the major product under salt-free conditions.[11][12]

  • Stabilized ylides (e.g., where the group is an ester or ketone) typically give the (E)-alkene as the major product.[11][12]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to selectively obtain the (E)-alkene. This involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[3][13][14]

Q3: The reaction with this compound is very slow. How can I improve the reaction rate?

A3: Macrocyclic ketones like this compound can be sterically hindered, leading to slow reaction rates. To improve this:

  • Use a more reactive ylide: Non-stabilized ylides are more reactive than stabilized ylides.

  • Increase the temperature: For sterically hindered ketones, it may be necessary to run the reaction at a higher temperature (e.g., refluxing THF).

  • Choice of base and solvent: The choice of base for generating the ylide and the solvent can influence the reactivity. Stronger bases and solvents that effectively solvate the intermediates can help.

Troubleshooting Guide: Wittig Reaction
Problem Potential Cause Suggested Solution
Low or no yield of alkene 1. Ylide was not formed (e.g., base was not strong enough).2. Ketone is too sterically hindered for the chosen ylide.1. Ensure the phosphonium salt is dry and use a sufficiently strong base (e.g., n-BuLi, NaH).2. Use a more reactive (non-stabilized) ylide or switch to a less sterically demanding olefination method (e.g., Horner-Wadsworth-Emmons).
Difficulty in removing triphenylphosphine oxide 1. Similar polarity and solubility to the desired product.1. Optimize column chromatography conditions (e.g., use a different solvent system or stationary phase).2. Attempt precipitation of the oxide from a nonpolar solvent.3. Consider using the Horner-Wadsworth-Emmons reaction, which produces a water-soluble phosphate byproduct.
Incorrect or poor E/Z selectivity 1. Incorrect choice of ylide for the desired stereoisomer.2. Presence of lithium salts promoting equilibration.1. Use a stabilized ylide for (E)-alkenes and a non-stabilized ylide for (Z)-alkenes.2. For (E)-alkenes with non-stabilized ylides, use the Schlosser modification. For (Z)-alkenes, use salt-free conditions.
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
  • Ylide Preparation: a. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF. b. Cool the suspension to -78 °C or 0 °C. c. Slowly add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with this compound: a. Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask. b. Add the this compound solution dropwise to the ylide solution at the low temperature. c. Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Diagram: Wittig Reaction Stereoselectivity

A This compound + Ylide B Non-Stabilized Ylide (R = alkyl) C Stabilized Ylide (R = EWG) D (Z)-Alkene (Kinetic Product) B->D Salt-Free Conditions F Schlosser Modification B->F E (E)-Alkene (Thermodynamic Product) C->E F->E

Factors influencing stereoselectivity in the Wittig reaction.

References

optimizing reaction conditions (temperature, solvent) for cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cycloundecanone. The information is based on established synthetic protocols and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and high-yielding method for the synthesis of this compound?

A1: A widely used and efficient method for preparing this compound is through a ring contraction of cyclododecanone. This multi-step process involves the dibromination of cyclododecanone, followed by a Favorskii-type rearrangement to form a cycloundecenecarboxylate intermediate, which is then converted to this compound via a Schmidt or Curtius degradation. This approach has been reported to provide high overall yields.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis of this compound from cyclododecanone?

A2: Careful control of temperature and the use of anhydrous conditions are crucial for maximizing the yield and purity of the product. Specifically, maintaining the recommended temperature ranges for the bromination, Favorskii rearrangement, and Schmidt reaction steps is essential to prevent side reactions and decomposition of intermediates.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several steps involve hazardous materials. Hydrazoic acid, used in the Schmidt reaction, is highly toxic and potentially explosive in its condensed state. This step should be performed in a well-ventilated fume hood behind a safety shield.[1][2] Additionally, benzene, a potential solvent, is a known carcinogen and should be handled with appropriate protective equipment in a well-ventilated area.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,12-Dibromocyclododecanone Incomplete reaction.Ensure the dropwise addition of bromine is slow enough for the color to dissipate before adding more. Maintain the reaction temperature between 20-25°C using a water bath to prevent side reactions.[1]
Degradation of the product.Avoid prolonged reaction times. Once the addition of bromine is complete, proceed to the next step without unnecessary delay.
Low yield of Methyl 1-cycloundecenecarboxylate Inactive sodium methoxide.Use freshly prepared or properly stored sodium methoxide, as it can deteriorate upon exposure to moisture.[1]
Incorrect reaction temperature.Maintain the reaction temperature at 25-30°C during the addition of sodium methoxide to ensure an efficient Favorskii rearrangement.[1][2]
Low yield of this compound in the final step Incomplete Schmidt reaction.Ensure the reaction temperature is maintained at 40 ± 2°C during the addition of sodium azide. Temperatures that are too low may result in a significant amount of unreacted starting material.[2]
Loss of product during workup.This compound is volatile with steam. Ensure the steam distillation is carried out efficiently and the distillate is thoroughly extracted.[1]
Formation of significant side products Presence of moisture.Use anhydrous solvents and reagents, particularly for the Favorskii rearrangement, to achieve a cleaner reaction and higher yield of the desired ester.[2]
Suboptimal temperature control.Fluctuations in temperature can lead to the formation of byproducts. Use of a water/ice bath is recommended for precise temperature management.[1]

Experimental Protocols and Data

Optimized Reaction Conditions for the Synthesis of this compound from Cyclododecanone

The following table summarizes the key quantitative data for a high-yield, multi-step synthesis of this compound.

Step Reactants Solvent(s) Temperature Reagents Yield
A: Dibromination CyclododecanoneBenzene, Diethyl ether20-25°CBromineNot isolated
B: Favorskii Rearrangement 2,12-DibromocyclododecanoneBenzene25-30°CSodium methoxide91-93% (of Methyl 1-cycloundecenecarboxylate)[1]
C: Schmidt Reaction & Hydrolysis Methyl 1-cycloundecenecarboxylateSulfuric acid, Chloroform40 ± 2°CSodium azide83-85% (of this compound)[1]
Detailed Experimental Protocol: Synthesis of this compound via Ring Contraction

This protocol is adapted from a well-established procedure.[1][2]

Step A: 2,12-Dibromocyclododecanone

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyclododecanone (1.00 mole) in dry benzene and anhydrous diethyl ether.

  • Cool the flask in a water bath to maintain the temperature at 20-25°C.

  • Add bromine (2.00 moles) dropwise at a rate that allows for the color to disappear before the next addition.

  • After the addition is complete, remove the hydrobromic acid formed under reduced pressure. The resulting benzene solution is used directly in the next step.

Step B: Methyl 1-cycloundecenecarboxylate

  • To the benzene solution from Step A, add powdered sodium methoxide (2.31 moles) in portions while maintaining the temperature at 25-30°C with an ice bath.

  • Stir for an additional 20 minutes at this temperature.

  • Work up the reaction mixture by successive extractions with water, dilute hydrochloric acid, and saturated sodium chloride solution.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvents under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield methyl 1-cycloundecenecarboxylate.

Step C: this compound

  • Caution: This step involves hydrazoic acid and should be performed in a well-ventilated hood behind a safety shield.

  • To a stirred solution of methyl 1-cycloundecenecarboxylate in concentrated sulfuric acid and chloroform, heat the mixture to 35°C.

  • Add sodium azide (1.2 moles) in small portions over 30-50 minutes, maintaining the temperature at 40 ± 2°C using a water bath.

  • After stirring for an additional 10-15 minutes, cool the reaction mixture to 5°C and pour it onto ice.

  • Transfer the mixture to a flask for steam distillation.

  • Distill off the chloroform and then steam distill the this compound.

  • Extract the distillate with chloroform and ether, wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residual oil by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_stepA Step A: Dibromination cluster_stepB Step B: Favorskii Rearrangement cluster_stepC Step C: Schmidt Reaction A_start Cyclododecanone in Benzene/Ether A_reagent Add Bromine (20-25°C) A_start->A_reagent A_product 2,12-Dibromocyclododecanone Solution A_reagent->A_product B_reagent Add Sodium Methoxide (25-30°C) A_product->B_reagent B_workup Aqueous Workup & Distillation B_reagent->B_workup B_product Methyl 1-cycloundecenecarboxylate B_workup->B_product C_start Ester in H2SO4/Chloroform B_product->C_start C_reagent Add Sodium Azide (40°C) C_start->C_reagent C_workup Steam Distillation & Purification C_reagent->C_workup C_product This compound C_workup->C_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_temp Verify Reaction Temperature Control start->check_temp check_reagents Check Reagent Quality/Activity start->check_reagents check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_workup Review Workup/Purification Procedure start->check_workup solution Optimize Conditions & Repeat check_temp->solution check_reagents->solution check_anhydrous->solution check_workup->solution

Caption: Troubleshooting decision-making for low yield in this compound synthesis.

References

challenges in scaling up cycloundecanone synthesis from lab to industrial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning the synthesis of cycloundecanone from a laboratory setting to industrial-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, particularly for the route involving the ring contraction of cyclododecanone.

Problem Potential Cause Recommended Solution
Drastic Decrease in Yield Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, promoting side reactions.- Optimize Agitation: Adjust the impeller speed, or consider a different type or size of impeller to ensure homogeneity.- Baffling: Ensure the reactor is properly baffled to improve mixing efficiency.
Poor Heat Transfer: The lower surface-area-to-volume ratio in large reactors can lead to inadequate temperature control, causing byproduct formation or decomposition.- Jacketed Reactors: Utilize reactors with heating/cooling jackets and ensure the heat transfer fluid is at the optimal temperature and flow rate.- Internal Coils: For very large reactors, consider the use of internal heating/cooling coils.
Intermolecular Polymerization: At higher concentrations typical of industrial scale, intermolecular reactions can compete with the desired intramolecular rearrangement.- High-Dilution Principle: While challenging at scale, maintaining a low concentration of the reactive intermediate by controlled, slow addition of reagents is crucial.[1]
Appearance of New Impurities Longer Reaction Times: Extended reaction times at industrial scale can lead to the formation of degradation products.- In-Process Monitoring: Implement real-time monitoring techniques (e.g., GC, HPLC, in-situ IR) to track reaction progress and stop the reaction at the optimal time.[2][3][4]
Raw Material Purity: The purity of bulk starting materials may differ from lab-grade reagents, introducing new contaminants.- Supplier Qualification: Qualify all new batches of raw materials to ensure they meet the required purity specifications.
Leaching from Equipment: Metal ions from the reactor walls can sometimes catalyze unwanted side reactions.- Material Compatibility: Ensure the reactor material is compatible with all reactants and reaction conditions. Glass-lined reactors are often a good choice.
Difficulties in Product Purification Similar Polarity of Byproducts: Byproducts formed during scale-up may have similar chromatographic properties to this compound, making separation difficult.[1]- Crystallization: If the product is solid at low temperatures, fractional crystallization can be an effective purification method.[1] Test various solvent systems to find optimal conditions.[1]
- Distillation Optimization: Optimize vacuum distillation conditions (pressure, temperature, column packing) to improve separation.
- Derivative Formation: As a final resort, consider converting the ketone to a derivative (e.g., an acetal) with different physical properties for easier purification, followed by regeneration of the ketone.[1]
Safety Concerns Use of Hydrazoic Acid (Schmidt Reaction): Hydrazoic acid is highly toxic and explosive in its condensed state.[5][6]- In Situ Generation: If possible, generate hydrazoic acid in situ to avoid handling and storage of the pure substance.- Strict Temperature Control: Maintain the reaction temperature within the recommended range to prevent uncontrolled reactions.[5] - Proper Ventilation and Shielding: All operations involving hydrazoic acid must be conducted in a well-ventilated fume hood behind a safety shield.[6]
Exothermic Reactions: The Favorskii and Schmidt rearrangements can be exothermic, posing a risk of thermal runaway in large batches.- Slow Reagent Addition: Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation.[5][6]- Emergency Cooling: Ensure an adequate emergency cooling system is in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a significant drop in this compound yield during scale-up from cyclododecanone?

A1: A significant drop in yield is often attributed to a combination of factors that are more pronounced at a larger scale. The most common issues are inefficient heat transfer and inadequate mixing in large reactors. These can lead to localized "hot spots" and concentration gradients, which favor the formation of byproducts and polymeric materials over the desired ring contraction.

Q2: Are there specific byproducts I should look for when scaling up the Favorskii rearrangement step?

A2: Yes, during the Favorskii rearrangement of 2,12-dibromocyclododecanone, you may observe the formation of α,β-unsaturated ketones if elimination of HBr occurs. Additionally, incomplete rearrangement can leave starting material or mono-brominated intermediates in the product mixture. At an industrial scale, with potentially longer reaction times, degradation of the desired methyl 1-cycloundecenecarboxylate can also occur.

Q3: What are the primary safety hazards associated with the Schmidt reaction for converting methyl 1-cycloundecenecarboxylate to this compound?

A3: The primary hazard is the use of hydrazoic acid (or sodium azide in acidic conditions), which is highly toxic and can be explosive.[6] It is crucial to handle sodium azide with care, avoiding contact with skin, and to perform the reaction in a well-ventilated area with appropriate safety shielding.[6] The reaction can also be exothermic, requiring careful temperature control to prevent a runaway reaction.[5]

Q4: How can I monitor the progress of the reactions during a large-scale synthesis?

A4: For industrial-scale production, in-process monitoring is critical. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of products and byproducts.[7] In-situ infrared (IR) spectroscopy is another powerful tool for real-time reaction monitoring without the need for sampling.[3]

Q5: My final this compound product is difficult to purify by distillation at a large scale. What are my options?

A5: If distillation is not providing the desired purity, consider fractional crystallization from a suitable solvent system.[1] this compound is a low-melting solid, which can make this a viable option. Another approach is to use preparative chromatography, although this can be expensive for very large quantities. As a last resort, chemical purification via the formation of a derivative, such as an acetal, can be explored.[1] This derivative may have significantly different physical properties, allowing for easier separation from impurities, after which the this compound can be regenerated.[1]

Quantitative Data Presentation

The following tables provide an illustrative comparison of typical outcomes between laboratory and industrial-scale synthesis of this compound. Note: These values are representative and can vary significantly based on specific equipment and process optimization.

Table 1: Yield Comparison of this compound Synthesis Steps

Reaction Step Typical Lab-Scale Yield (1-100g) Illustrative Industrial-Scale Yield (>100kg) Common Reasons for Yield Loss at Scale
Dibromination of Cyclododecanone 95-98%90-95%Incomplete reaction, side reactions due to temperature fluctuations.
Favorskii Rearrangement 90-93%80-88%Polymerization, incomplete reaction due to poor mixing.
Schmidt Reaction & Hydrolysis 83-85%75-82%Byproduct formation, mechanical losses during workup.
Overall Yield ~74-82%~57-65%Cumulative losses from each step.

Table 2: Impurity Profile Comparison

Impurity Typical Lab-Scale Level Illustrative Industrial-Scale Level Potential Source
Unreacted Cyclododecanone < 0.1%< 0.5%Incomplete initial bromination.
Mono-brominated Cyclododecanone < 0.5%< 1.0%Incomplete bromination, inefficient mixing.
Polymeric Byproducts < 1.0%2-5%Higher concentrations favoring intermolecular reactions.
Geometric Isomers of Methyl 1-cycloundecenecarboxylate Ratio dependent on conditionsMay vary with temperature profileThermodynamic vs. kinetic control.[6]

Experimental Protocols

Protocol 1: Troubleshooting the Favorskii Rearrangement at Scale

This protocol is adapted from the procedure described in Organic Syntheses[6] and is intended for troubleshooting a scaled-up reaction where low yield of methyl 1-cycloundecenecarboxylate is observed.

Objective: To improve the yield and minimize byproduct formation during the Favorskii rearrangement of 2,12-dibromocyclododecanone.

Materials:

  • Benzene solution of 2,12-dibromocyclododecanone (from previous step)

  • Powdered sodium methoxide

  • Ice

  • 5% Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass-lined reactor with temperature control unit

  • Mechanical stirrer with appropriate impeller

  • Baffles

  • Reagent addition vessel/pump

  • In-process monitoring probe (e.g., in-situ IR) or sampling port

Procedure:

  • Initial Setup: The benzene solution of 2,12-dibromocyclododecanone is charged to the reactor.

  • Temperature Control: Cool the reactor jacket to maintain an internal temperature of 25-30°C.

  • Reagent Addition (Troubleshooting Checkpoint):

    • Problem: Low yield, high polymer content.

    • Action: Add the powdered sodium methoxide in small portions over an extended period (e.g., 60-90 minutes for a 100 kg batch) instead of a rapid addition.[5] This helps to control the exotherm and maintain a low instantaneous concentration of the reactive intermediate.

  • Reaction Monitoring (Troubleshooting Checkpoint):

    • Problem: Inconsistent results, formation of degradation products.

    • Action: Monitor the disappearance of the dibromo ketone and the formation of the ester product using an in-process analytical technique (e.g., GC analysis of quenched aliquots). This allows for precise determination of the reaction endpoint.

  • Post-Reaction Stirring: After the addition is complete, continue stirring at 25-30°C for the time determined by the monitoring in step 4 (typically 20-30 minutes).

  • Workup:

    • Quench the reaction by adding water.

    • Perform extractions with 5% HCl and saturated NaCl solution.

    • Back-extract the aqueous phases with diethyl ether to recover any dissolved product.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Safety and Optimization of the Schmidt Reaction at Scale

This protocol is adapted from the procedure described in Organic Syntheses[6] and focuses on the safe and efficient execution of the Schmidt reaction at an industrial scale.

Objective: To safely and efficiently convert methyl 1-cycloundecenecarboxylate to this compound.

Materials:

  • Methyl 1-cycloundecenecarboxylate

  • Concentrated sulfuric acid

  • Chloroform

  • Sodium azide

  • Ice

Equipment:

  • Jacketed glass-lined reactor with temperature control unit and emergency cooling capabilities

  • Mechanical stirrer

  • Reagent addition port

  • Dedicated ventilation system for toxic fumes

  • Safety shield

Procedure:

  • Initial Setup: Charge the reactor with methyl 1-cycloundecenecarboxylate, sulfuric acid, and chloroform.

  • Temperature Control: Heat the reactor to 35°C.

  • Sodium Azide Addition (Critical Safety Checkpoint):

    • Hazard: Rapid addition can cause a dangerous exotherm and evolution of toxic hydrazoic acid gas.[6]

    • Action: Add sodium azide in very small portions over a 60-90 minute period for a large batch.[6] Continuously monitor the internal temperature and ensure the cooling system can handle the heat evolution. The temperature should be strictly maintained at 40 ± 2°C.[6]

  • Reaction Monitoring: Monitor the reaction progress by GC to ensure complete conversion of the starting ester.

  • Post-Addition Stirring: Continue stirring at 35-40°C for an additional 10-15 minutes after the azide addition is complete.[6]

  • Quenching (Critical Safety Checkpoint):

    • Hazard: Unreacted azide can be dangerous.

    • Action: Cool the reaction mixture to 5°C before slowly and carefully pouring it onto a large quantity of ice.[6] This should be done in a controlled manner to manage any gas evolution.

  • Workup and Purification:

    • Transfer the quenched mixture to a distillation apparatus.

    • Perform steam distillation to isolate the crude this compound.[6]

    • Extract the distillate with an organic solvent, dry, and purify by vacuum distillation.

Visualizations

G This compound Synthesis Workflow and Scale-Up Challenges cluster_0 Step 1: Dibromination cluster_1 Step 2: Favorskii Rearrangement cluster_2 Step 3: Schmidt Reaction & Hydrolysis cluster_3 Scale-Up Challenges start Cyclododecanone step1 2,12-Dibromocyclododecanone start->step1 Br2, Benzene/Ether step2 Methyl 1-cycloundecenecarboxylate step1->step2 NaOMe, Benzene challenge1 Poor Heat Transfer step1->challenge1 step3 This compound step2->step3 1. NaN3, H2SO4 2. Steam Distillation step2->challenge1 challenge2 Inefficient Mixing step2->challenge2 challenge3 Safety (NaN3) step3->challenge3 challenge4 Purification Difficulty step3->challenge4

Caption: Key steps in this compound synthesis and associated scale-up challenges.

G Troubleshooting Logic for Low Yield in Scale-Up start Low Yield of this compound q1 Is the primary byproduct a polymer? start->q1 a1_yes Improve Mixing & Heat Transfer Implement Slow Reagent Addition q1->a1_yes Yes q2 Is unreacted starting material present? q1->q2 No a2_yes Increase Reaction Time/Temperature Verify Reagent Stoichiometry & Purity q2->a2_yes Yes a_other Investigate for Unexpected Side Reactions Analyze Impurity Profile (GC-MS) q2->a_other No

Caption: Decision tree for troubleshooting low yield during scale-up.

References

Technical Support Center: Purification of Commercial Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cycloundecanone. The following information is designed to help you identify and remove common impurities to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my commercial sample of this compound?

The specific impurities in commercial this compound can vary depending on the manufacturing process. However, based on common synthetic routes, potential impurities may include:

  • Unreacted Starting Materials: If synthesized via ring expansion of cyclododecanone, residual cyclododecanone could be present.[1]

  • Byproducts from Synthesis: The synthesis of this compound can involve intermediates such as 2,12-dibromocyclododecanone and methyl 1-cycloundecenecarboxylate. Traces of these or related compounds might remain.[1][2]

  • Solvents: Residual solvents used during the synthesis and purification process may be present.

  • Water: this compound can absorb moisture from the atmosphere.

  • Degradation Products: Over time, particularly if exposed to air and light, ketones can undergo oxidation to form various degradation products.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and quantifying impurities in ketone samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the main component and the presence of impurities.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in a large ring ketone. The absence of significant peaks in other regions (e.g., -OH band around 3400 cm⁻¹) can indicate the absence of certain impurities like water or alcohols.

Q3: What is the expected appearance of pure this compound?

Pure this compound is a colorless or pale yellow oil or a low-melting solid (melting point around 26-28 °C).[2] A strong yellow color may indicate the presence of impurities.

Troubleshooting Guides

Issue 1: My this compound sample has a noticeable yellow color.

  • Possible Cause: The yellow color may be due to the presence of conjugated impurities or degradation products.

  • Troubleshooting Steps:

    • Analyze the sample: Use GC-MS to identify the colored impurity.

    • Purification:

      • Distillation: Fractional vacuum distillation is often effective at removing colored, less volatile impurities.

      • Column Chromatography: If distillation is ineffective, column chromatography over silica gel can separate compounds based on polarity.

Issue 2: GC-MS analysis shows multiple peaks in my sample.

  • Possible Cause: The presence of multiple peaks indicates impurities. These could be starting materials, byproducts, or degradation products.

  • Troubleshooting Steps:

    • Identify the Impurities: Attempt to identify the impurities by comparing their mass spectra with library data.

    • Choose a Purification Method: Based on the likely identity and properties of the impurities, select an appropriate purification method.

      • If the impurities have significantly different boiling points from this compound, fractional distillation is a good choice.

      • If the impurities have different polarities, column chromatography is recommended.

      • If the impurities are present in small amounts and the this compound is solid at room temperature, recrystallization may be effective.

Issue 3: I'm having difficulty separating impurities with similar boiling points by distillation.

  • Possible Cause: The impurities are structural isomers or have very similar volatility to this compound.

  • Troubleshooting Steps:

    • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column) for your distillation.

    • Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to improve separation.

    • Consider an Alternative Method: If distillation fails, column chromatography is the next logical step, as it separates based on polarity rather than boiling point.

Experimental Protocols

Purity Assessment by GC-MS

Objective: To identify and quantify impurities in a commercial this compound sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for separating ketones.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Temperature Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution of all expected components. A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.

Purification by Fractional Vacuum Distillation

Objective: To purify this compound by separating it from less volatile or more volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Ensure all glassware is dry and connections are well-sealed with vacuum grease.

  • Procedure:

    • Place the impure this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions that distill over first.

    • Carefully collect the main fraction of this compound at its expected boiling point under the applied vacuum. The boiling point of this compound is 84-85 °C at 2 mmHg.[2]

    • Stop the distillation before all the material has distilled over to avoid contamination from high-boiling impurities.

  • Purity Analysis: Analyze the purified fraction by GC-MS to confirm the removal of impurities.

Purification by Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Methodology:

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system.

    • Spot the impure this compound on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

    • An ideal solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect the eluate in a series of fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Analysis: Confirm the purity of the final product by GC-MS.

Purification by Recrystallization

Objective: To purify solid this compound from soluble impurities. (Note: this compound is a low-melting solid, so this method is only applicable if it can be induced to crystallize from a suitable solvent at a lower temperature).

Methodology:

  • Solvent Selection:

    • Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points.

    • A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to test for ketones include ethanol, methanol, hexanes, and mixtures like ethanol/water.

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Analysis: Check the purity of the recrystallized product by melting point determination and GC-MS analysis.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
Boiling Point84-85 °C at 2 mmHg[2]
Melting Point26-28 °C
Density~0.93 g/cm³

Table 2: Suggested Starting Conditions for Purification Methods

Purification MethodKey ParametersSuggested Starting ConditionsNotes
Fractional Vacuum DistillationPressure, Temperature2 mmHg, 84-85 °CAdjust temperature based on the actual vacuum achieved.
Column ChromatographyStationary Phase, Mobile PhaseSilica Gel, Hexane:Ethyl Acetate (95:5 to 90:10)Optimize the mobile phase based on TLC analysis.
RecrystallizationSolventEthanol, Methanol, or HexanesThe ideal solvent must be determined experimentally.

Visualizations

Experimental_Workflow General Workflow for this compound Purification cluster_0 Purity Assessment cluster_1 Purification Method Selection cluster_2 Purification Execution cluster_3 Final Analysis start Commercial this compound assess_purity Assess Purity (GC-MS, NMR) start->assess_purity decision Impurities Identified? assess_purity->decision distillation Fractional Vacuum Distillation (Different Boiling Points) decision->distillation Yes chromatography Column Chromatography (Different Polarities) decision->chromatography Yes recrystallization Recrystallization (Solid, Minor Impurities) decision->recrystallization Yes final_analysis Analyze Purified Product (GC-MS, NMR) distillation->final_analysis chromatography->final_analysis recrystallization->final_analysis end Pure this compound final_analysis->end

Caption: Workflow for assessing and purifying commercial this compound.

Signaling_Pathway Decision Tree for Purification Method Selection start Impure this compound boiling_point Impurities have significantly different boiling points? start->boiling_point polarity Impurities have different polarities? boiling_point->polarity No distillation Fractional Vacuum Distillation boiling_point->distillation Yes solid Is the sample solid with minor impurities? polarity->solid No chromatography Column Chromatography polarity->chromatography Yes recrystallization Recrystallization solid->recrystallization Yes complex_purification Consider a combination of methods solid->complex_purification No

References

troubleshooting common issues in the Favorskii rearrangement of cycloundecanone precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Favorskii rearrangement of cycloundecanone precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this valuable ring-contraction reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Favorskii rearrangement and why is it useful for this compound precursors?

The Favorskii rearrangement is a chemical reaction that converts an α-halo ketone into a carboxylic acid, ester, or amide, typically with a base.[1][2][3][4] For cyclic α-halo ketones like those derived from this compound, this reaction is particularly valuable as it facilitates a ring contraction, yielding a smaller carbocyclic system.[3][5] In the case of a 2-halothis compound, the reaction would theoretically produce a cyclodecanecarboxylic acid derivative, providing an elegant method to access ten-membered ring structures, which can be challenging to synthesize otherwise.

Q2: What is the general mechanism of the Favorskii rearrangement for a cyclic α-halo ketone?

The widely accepted mechanism proceeds through a cyclopropanone intermediate and involves the following key steps:[1][2][4][6]

  • Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the side of the carbonyl group opposite to the halogen atom.[1][6]

  • Intramolecular Cyclization: The newly formed enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a strained bicyclic cyclopropanone intermediate.[1][6]

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.[1][6]

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring to form a more stable carbanion.[2]

  • Protonation: The carbanion is subsequently protonated by the solvent or a proton source to yield the final ring-contracted carboxylic acid or its derivative.[1]

Q3: What is the quasi-Favorskii rearrangement and when does it occur?

The quasi-Favorskii rearrangement occurs with α-halo ketones that lack enolizable α'-hydrogens.[4] In this case, the mechanism does not proceed through a cyclopropanone intermediate. Instead, the base directly attacks the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of a neighboring carbon with the displacement of the halide.[1]

Q4: What are common bases and solvents used for this rearrangement?

Commonly used bases include alkali metal hydroxides (e.g., NaOH, KOH) to yield carboxylic acids, and alkoxides (e.g., sodium methoxide, sodium ethoxide) to produce esters.[2][4] The choice of solvent often corresponds to the base used, such as methanol for sodium methoxide or ethanol for sodium ethoxide. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are also frequently employed.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive or insufficient base. 2. Poor quality of the starting α-halothis compound. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use freshly prepared or properly stored base. Ensure at least stoichiometric amounts are used. 2. Verify the purity of the starting material by NMR or other analytical techniques. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. 4. Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Incomplete Reaction 1. Steric hindrance in the large ring may slow down the reaction. 2. The base may not be strong enough to efficiently deprotonate the α'-position.1. Increase the reaction temperature and/or time. 2. Consider using a stronger base, such as potassium tert-butoxide, but be mindful of potential side reactions.
Formation of α,β-Unsaturated Ketone This can occur with α,α'-dihaloketone precursors through the elimination of HX.[7]Ensure the starting material is a mono-α-halothis compound. If di-halogenation is a side reaction during substrate preparation, purify the mono-halo species before the rearrangement.
Formation of α-Hydroxy or α-Alkoxy Ketone Nucleophilic substitution of the halide by hydroxide or alkoxide can compete with the rearrangement.Use a non-nucleophilic base if possible, or carefully control the reaction temperature and addition rate of the base. Lower temperatures may favor the rearrangement over direct substitution.
Difficult Product Purification The product may co-elute with byproducts or unreacted starting material. The carboxylic acid product can be difficult to extract.1. For carboxylic acid products, perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a basic aqueous solution (e.g., NaHCO₃) to extract the carboxylate salt. Acidify the aqueous layer and re-extract the carboxylic acid with an organic solvent. 2. For ester products, utilize column chromatography with a carefully selected solvent system.

Data Presentation

Table 1: Comparison of Halogen Leaving Group in the Favorskii Rearrangement of 2-Halocyclohexanones

While specific data for this compound is limited, the following data for 2-halocyclohexanones can provide insight into the expected reactivity trends.

SubstrateHalogen Leaving Group AbilityProduct Yield (%)Approximate Reaction Time
2-ChlorocyclohexanoneGood56-61%2 hours
2-BromocyclohexanoneBetterGenerally lower than chloroShorter
2-IodocyclohexanoneBestVariable, prone to side reactionsShortest

Note: This data is for cyclohexanone derivatives and serves as a general guideline. Optimal conditions for this compound precursors may vary.[6]

Experimental Protocols

Detailed Experimental Protocol for the Favorskii Rearrangement of 2-Bromothis compound to Methyl Cyclodecanecarboxylate

This protocol is adapted from established procedures for Favorskii rearrangements.

Materials:

  • 2-Bromothis compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous methanol. Carefully add sodium metal in small portions with cooling in an ice bath until all the sodium has dissolved to form a fresh solution of sodium methoxide.

  • Reaction Setup: In a separate flame-dried flask, dissolve 2-bromothis compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation of Reaction: Cool the sodium methoxide solution to 0 °C in an ice bath. Slowly transfer the solution of 2-bromothis compound to the sodium methoxide solution via cannula. A precipitate may form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (the exact temperature will depend on the solvent mixture, but typically around 40-50 °C). Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield methyl cyclodecanecarboxylate.[4]

Visualizations

Favorskii_Workflow Experimental Workflow for Favorskii Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Base Solution (e.g., NaOMe in MeOH) initiate Initiate Reaction at 0°C prep_base->initiate prep_substrate Dissolve α-Halothis compound in Anhydrous Solvent prep_substrate->initiate reflux Warm to Room Temp & Reflux initiate->reflux monitor Monitor by TLC reflux->monitor quench Quench with Sat. aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify by Distillation or Chromatography wash_dry->purify product Final Product: Cyclodecanecarboxylic Acid Derivative purify->product

Caption: Experimental workflow for the Favorskii rearrangement.

Troubleshooting_Favorskii Troubleshooting Logic for Favorskii Rearrangement cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low or No Product cause1 Inactive Base? start->cause1 cause2 Low Temperature? start->cause2 cause3 Side Reactions? start->cause3 sol1 Use Freshly Prepared Base cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Analyze Byproducts (GC-MS) Adjust Conditions cause3->sol3 ver1 Re-run with New Base sol1->ver1 ver2 Monitor TLC at Higher Temp sol2->ver2 ver3 Optimize to Minimize Side Products sol3->ver3

References

stability of cycloundecanone under various acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cycloundecanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of this compound under acidic or basic conditions?

A1: The primary degradation pathways for this compound, like other cyclic ketones, involve reactions at the alpha-carbon and the carbonyl group. Under acidic conditions, the principal reaction is acid-catalyzed enolization. In the presence of strong oxidizing acids, Baeyer-Villiger oxidation can occur, leading to the formation of a lactone. Under basic conditions, the main reaction is base-catalyzed enolization, which can be followed by aldol-type condensation reactions, especially at higher concentrations or temperatures.

Q2: How does pH affect the stability of this compound?

A2: this compound is generally stable in neutral aqueous solutions. However, its stability decreases in both acidic and basic environments. Strong acids can catalyze enolization and potentially other reactions like Baeyer-Villiger oxidation, while strong bases promote enolate formation, which can lead to self-condensation products. The rate of these degradation pathways is dependent on the specific pH, temperature, and concentration of the ketone.

Q3: What are the likely side products I might observe during a reaction involving this compound under basic conditions?

A3: Under basic conditions, the formation of an enolate intermediate can lead to self-aldol condensation products. This can result in the formation of dimers or even trimers, particularly if the reaction is heated or if a high concentration of a strong base is used. These side products are typically higher in molecular weight and less polar than this compound.

Q4: Can I use this compound in the presence of strong oxidizing agents?

A4: Caution should be exercised when using this compound with strong oxidizing agents, particularly peroxy acids, in an acidic medium. These conditions can facilitate the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone. If this is not the desired reaction, alternative, non-oxidizing conditions should be employed.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) after an Experiment
  • Potential Cause: Degradation of this compound due to acidic or basic residues in your glassware or reagents.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your reaction mixture and any aqueous solutions used during workup.

    • Neutralize: Ensure that the final product is neutralized before concentration and analysis.

    • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Analyze Standards: Run a standard of pure this compound under the same analytical conditions to confirm its retention time.

Issue 2: Low Yield of Expected Product in a Reaction using this compound
  • Potential Cause: Competing side reactions such as aldol condensation under basic conditions or unforeseen degradation.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

    • Base/Acid Concentration: Use the minimum effective concentration of acid or base catalyst.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to degradation.

    • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Consider adding the base or acid slowly to the reaction mixture.

Issue 3: Formation of a Viscous or Polymeric Material
  • Potential Cause: Extensive aldol condensation or other polymerization reactions, typically under harsh basic conditions and/or elevated temperatures.

  • Troubleshooting Steps:

    • Lower Concentration: Perform the reaction at a lower concentration of this compound.

    • Weaker Base: If possible, use a weaker base.

    • Scavenge Water: Ensure anhydrous conditions, as the presence of water can sometimes influence side reactions.

Quantitative Stability Data

ConditionpHTemperature (°C)Time (hours)Hypothetical % DegradationPotential Degradation Products
Acidic 12524< 5%Enol, Baeyer-Villiger oxidation product (lactone) with strong oxidizing acids.
1602410-20%Enol, Baeyer-Villiger oxidation product (lactone) with strong oxidizing acids.
Neutral 72572< 1%Minimal degradation expected.
Basic 1325245-15%Enolate, Aldol condensation products (dimers).
136024> 30%Aldol condensation products (dimers, trimers), other polymeric material.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general method for testing the stability of this compound under specific acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: To a vial, add a known volume of the this compound stock solution and an equal volume of 1 M HCl.

    • Basic Condition: To a separate vial, add the same volume of the this compound stock solution and an equal volume of 1 M NaOH.

    • Neutral Condition: To a third vial, add the same volume of the this compound stock solution and an equal volume of PBS (pH 7.4).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acidic and basic samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • HPLC Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration and analyze by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage of degradation relative to the initial time point.

Protocol 2: Monitoring Aldol Condensation by ¹H NMR Spectroscopy

Materials:

  • This compound

  • Deuterated methanol (CD₃OD)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in CD₃OD in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Initiate Reaction: Add a catalytic amount of NaOD solution to the NMR tube.

  • Monitor Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) at a constant temperature.

  • Data Analysis: Observe the decrease in the intensity of the signals corresponding to the α-protons of this compound and the appearance of new signals corresponding to the aldol adducts. Integrate the relevant peaks to determine the relative concentrations of reactants and products over time.

Visualizing Degradation Pathways and Workflows

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Carbonyl A->B H⁺ D Baeyer-Villiger Oxidation (with peroxy acids) A->D RCO₃H, H⁺ C Enol Intermediate B->C -H⁺ E Lactone D->E F This compound G Enolate Anion F->G OH⁻ H Aldol Adduct (Dimer) G->H + this compound I Aldol Condensation Product H->I -H₂O

Caption: Potential degradation pathways for this compound under acidic and basic conditions.

experimental_workflow start Start: Stability Study Setup prep Prepare this compound Stock Solution start->prep aliquot Aliquot into Test Conditions (Acid, Base, Neutral) prep->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Withdraw Samples at Time Points incubate->sample quench Neutralize Acid/Base Samples sample->quench analyze Analyze by HPLC or NMR quench->analyze data Calculate % Degradation analyze->data end End: Stability Profile data->end

Caption: A generalized experimental workflow for assessing the stability of this compound.

troubleshooting_tree issue Low Product Yield or Unexpected Side Products check_purity Check Purity of Starting Material issue->check_purity check_conditions Review Reaction Conditions issue->check_conditions temp High Temperature? check_conditions->temp conc High Concentration of Base/Acid? check_conditions->conc time Long Reaction Time? check_conditions->time lower_temp Action: Lower Temperature temp->lower_temp lower_conc Action: Reduce Catalyst Concentration conc->lower_conc monitor Action: Monitor Reaction More Frequently time->monitor

Caption: A decision tree for troubleshooting common issues in reactions involving this compound.

common pitfalls in the handling and storage of cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and storage of cycloundecanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected Reaction / Decomposition Contamination with incompatible materials (e.g., strong oxidizing agents, strong bases, reducing agents)[1].Ensure all glassware is clean and dry. Use only dedicated scoops and spatulas. Store away from incompatible chemicals[1][2].
Exposure to excess heat[2].Store in a cool, dry, well-ventilated area. Avoid direct sunlight and other heat sources.[2][3]
Material Discoloration (Yellowing) Slow oxidation or reaction with atmospheric components over time.Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Experimental Results Absorption of moisture from the air (hygroscopic tendencies).Store in a desiccator or a dry box. If moisture absorption is suspected, dry the material under vacuum before use.
Incomplete dissolution.This compound is soluble in many organic solvents. Ensure proper solvent selection and adequate mixing. Gentle warming may aid dissolution, but monitor for decomposition.
Skin or Eye Irritation Direct contact with the compound[2].Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[3][4]. In case of contact, flush the affected area with plenty of water for at least 15 minutes[2][5].
Respiratory Tract Irritation Inhalation of dust particles[2].Handle in a well-ventilated area or a fume hood to minimize dust generation. Use a respirator if ventilation is inadequate.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[2][6]. It should be kept away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents[1].

Q2: Is this compound sensitive to air or moisture?

A2: While the safety data sheets do not explicitly state sensitivity to air or moisture, it is good laboratory practice to minimize exposure. To prevent potential degradation or hygroscopicity, store in a tightly sealed container, and for long-term storage, consider using a desiccator or an inert atmosphere.

Q3: What should I do in case of a this compound spill?

A3: In case of a spill, you should first ensure the area is well-ventilated and eliminate any ignition sources[4]. Wearing appropriate personal protective equipment, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][7]. Clean the spill area thoroughly. Do not let the chemical enter drains[7][8].

Q4: What personal protective equipment (PPE) is recommended when handling this compound?

A4: When handling this compound, it is important to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing[3][4]. If there is a risk of inhaling dust, a respirator should be used[4].

Q5: How should I dispose of this compound waste?

A5: this compound waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of in a designated, labeled container. Do not pour it down the drain[7][8].

Quantitative Data

PropertyValue
Appearance White solid[5]
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Melting Point 26-28 °C
Boiling Point 115-117 °C at 10 mmHg
Flash Point 108 °C (226.4 °F)
Solubility Insoluble in water. Soluble in many organic solvents.

Experimental Protocols

General Handling and Weighing of this compound:

  • Preparation: Before handling, ensure you are in a well-ventilated area or a fume hood. Put on all required personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Container Handling: Retrieve the this compound container from its designated storage location. Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Use a clean, dry spatula to transfer the desired amount of this compound to a tared weighing vessel. Avoid generating dust. If the compound is clumpy, gently break it up within the container.

  • Sealing: After weighing, securely close the this compound container. If storing under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Clean any spills immediately. Wipe down the balance and surrounding area. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Handling Issues cluster_storage Storage cluster_handling Handling cluster_issues Potential Issues cluster_solutions Solutions storage Store in a cool, dry, well-ventilated area incompatible Keep away from incompatible substances decomposition Decomposition or Unexpected Reaction storage->decomposition incompatible->decomposition ppe Wear appropriate PPE ventilation Use in a well-ventilated area irritation Skin/Eye Irritation ppe->irritation inhalation Respiratory Irritation ventilation->inhalation check_purity Verify Purity and Check for Contaminants decomposition->check_purity review_storage Review Storage Conditions decomposition->review_storage review_ppe Ensure Correct PPE Usage irritation->review_ppe improve_ventilation Improve Ventilation inhalation->improve_ventilation SpillResponsePlan This compound Spill Response Plan start Spill Occurs evacuate Evacuate immediate area if necessary start->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill (avoid drains) ventilate->contain cleanup Sweep up solid material contain->cleanup dispose Place in a labeled waste container cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate end Spill Cleaned decontaminate->end

References

Technical Support Center: Process Improvements for the Ring Contraction Synthesis of Cyclodecanone from Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring contraction synthesis of cyclodecanone from cycloundecanone. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on process improvements for two primary synthetic routes: the Favorskii-type rearrangement and the Tiffeneau-Demjanov rearrangement.

Troubleshooting Guides and FAQs

Favorskii-Type Rearrangement

Q1: My yield of cyclodecanone is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Favorskii-type rearrangement of α-halothis compound can stem from several factors. Here are common issues and their solutions:

  • Substrate Quality: The purity of the starting α-halothis compound is critical. Incomplete halogenation or the presence of impurities can lead to side reactions.

    • Solution: Ensure the starting material is thoroughly purified, for example by recrystallization, before proceeding with the rearrangement.

  • Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, significantly impacts the yield.

    • Solution: Employing anhydrous conditions can improve yields. For instance, using powdered sodium methoxide in dry benzene has been shown to be effective.[1] Running the reaction at a controlled temperature, typically between 25-30°C, can also prevent the formation of byproducts.[1]

  • Side Reactions: Competing elimination reactions can reduce the yield of the desired ring-contracted product.

    • Solution: The choice of a non-hindered base can favor the rearrangement over elimination. The concentration of the base can also play a role; higher concentrations of methoxide have been shown to increase the yield of the Favorskii ester.

Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?

A2: Common byproducts in the Favorskii rearrangement include α,β-unsaturated ketones resulting from elimination, and products from competing substitution reactions.

  • Identification: Byproducts can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization:

    • Control of Stereochemistry: The stereochemistry of the starting α-haloketone can influence the reaction pathway. The anti-periplanar arrangement of the leaving group and the migrating carbon is crucial for the concerted mechanism.

    • Anhydrous Conditions: As mentioned, carrying out the reaction under anhydrous conditions can suppress the formation of hydrolysis-related byproducts.[1]

    • Choice of Base: Using an appropriate base is key. For instance, sodium methoxide in an aprotic solvent like benzene is a common choice.

Tiffeneau-Demjanov Rearrangement

Q3: The Tiffeneau-Demjanov rearrangement of 1-(aminomethyl)cycloundecanol is giving me a mixture of products, including olefins. How can I increase the selectivity for cyclodecanone?

A3: The formation of olefin byproducts is a known issue in Demjanov-type rearrangements, arising from the elimination of a proton from the carbocation intermediate.

  • Reaction Conditions: The Tiffeneau-Demjanov rearrangement, which starts from a β-amino alcohol, is generally more selective for ketone formation than the standard Demjanov rearrangement.[2][3][4]

    • Solution: Ensure the reaction is carried out under the specific conditions for the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a 1-(aminomethyl)cycloalkanol with nitrous acid. The presence of the hydroxyl group helps to stabilize the carbocation intermediate, favoring rearrangement over elimination.[2]

  • Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the decomposition of the diazonium salt intermediate and minimize side reactions.[3]

Q4: My yields for the Tiffeneau-Demjanov rearrangement are lower than expected. What are some strategies for optimization?

A4: Low yields can be attributed to incomplete reaction, decomposition of intermediates, or suboptimal workup procedures.

  • Purity of Starting Material: The purity of the 1-(aminomethyl)cycloundecanol is important for a clean reaction.

  • Diazotization Conditions: The in-situ formation of nitrous acid from sodium nitrite and a strong acid should be carefully controlled.

    • Solution: Slow, portion-wise addition of sodium nitrite to an acidic solution of the amino alcohol at low temperature is recommended to maintain control over the reaction.

  • pH Control: The pH of the reaction mixture can influence the stability of the diazonium intermediate.

Data Presentation

Table 1: Comparison of Process Improvements for Cyclodecanone Synthesis

ParameterStandard Favorskii RearrangementImproved Favorskii Rearrangement[1]Tiffeneau-Demjanov Rearrangement
Starting Material α-Halothis compound2,11-Dibromothis compound1-(Aminomethyl)cycloundecanol
Key Reagents Aqueous Base (e.g., NaOH)Sodium Methoxide (anhydrous)Nitrous Acid (from NaNO2, acid)
Solvent Protic (e.g., water, ethanol)Aprotic (e.g., benzene)Aqueous Acid
Typical Yield Variable, often moderate77% (over-all yield for a two-step process)[1]Generally good, but can be variable
Key Advantages Readily available reagentsHigher and more consistent yields[1]Direct conversion to the ketone
Common Issues Side reactions (elimination, substitution)Requires anhydrous conditionsPotential for olefin byproduct formation

Experimental Protocols

Protocol 1: Improved Favorskii-Type Rearrangement for Cyclodecanone Synthesis

This protocol is adapted from the procedure described by Garbisch and Wohllebe for a similar ring contraction.[1]

  • Preparation of Methyl 1-cyclodecene-1-carboxylate:

    • To a well-stirred suspension of powdered sodium methoxide (e.g., 1.75 mol) in dry benzene (e.g., 750 mL), add a solution of 2,11-dibromothis compound (e.g., 0.5 mol) in dry benzene over 30-40 minutes, maintaining the temperature between 25-30°C using an ice bath.

    • After the addition is complete, stir the mixture for an additional 10 minutes at room temperature.

    • Wash the reaction mixture with water. The aqueous phase can be extracted with ether, and the combined organic layers are then washed and dried.

    • The solvent is removed under reduced pressure to yield the crude methyl 1-cyclodecene-1-carboxylate.

  • Conversion to Cyclodecanone (via Schmidt Reaction):

    • Caution: This step involves the use of sodium azide and the evolution of hydrazoic acid, which is toxic and potentially explosive. This should be performed in a well-ventilated fume hood behind a safety shield.

    • To a well-stirred mixture of concentrated sulfuric acid and chloroform, add the methyl 1-cyclodecene-1-carboxylate at a controlled temperature (e.g., below 10°C).

    • Add sodium azide in small portions, maintaining the reaction temperature between 35-40°C.

    • After the addition, continue stirring for a short period before cooling the mixture and pouring it onto crushed ice.

    • The chloroform is removed by distillation, and the cyclodecanone is isolated by steam distillation.

    • The distillate is extracted with an organic solvent (e.g., ether), and the combined organic extracts are dried and concentrated.

    • The crude cyclodecanone can be purified by fractional distillation under reduced pressure.

Protocol 2: Tiffeneau-Demjanov Rearrangement for Cyclodecanone Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Preparation of 1-(aminomethyl)cycloundecanol:

    • This precursor can be synthesized from this compound by reaction with a cyanide source (e.g., KCN) to form the cyanohydrin, followed by reduction of the nitrile group (e.g., with LiAlH4 or catalytic hydrogenation).

  • Ring Contraction:

    • Dissolve the 1-(aminomethyl)cycloundecanol in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.

    • The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4).

    • The solvent is removed under reduced pressure, and the resulting crude cyclodecanone can be purified by fractional distillation or column chromatography.

Purification of Cyclodecanone

  • Fractional Distillation: Cyclodecanone is a liquid at room temperature and can be effectively purified by fractional distillation under reduced pressure.[5] This method is suitable for separating it from starting materials and byproducts with different boiling points.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.[6][7] The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For small-scale purifications or for separating compounds with similar boiling points, column chromatography using silica gel is a viable option.[8] A solvent system of hexane and ethyl acetate is commonly used for ketones.

Mandatory Visualization

Favorskii_Rearrangement_Workflow start Start: This compound halogenation α-Halogenation start->halogenation haloketone α-Halothis compound halogenation->haloketone base_treatment Base Treatment (e.g., NaOMe) haloketone->base_treatment cyclopropanone Cyclopropanone Intermediate base_treatment->cyclopropanone rearrangement Ring Opening & Rearrangement cyclopropanone->rearrangement ester_intermediate Ester Intermediate rearrangement->ester_intermediate hydrolysis Hydrolysis & Decarboxylation ester_intermediate->hydrolysis cyclodecanone Product: Cyclodecanone hydrolysis->cyclodecanone purification Purification (Distillation/Chromatography) cyclodecanone->purification end Pure Cyclodecanone purification->end

Caption: Experimental workflow for the Favorskii-type rearrangement.

Tiffeneau_Demjanov_Workflow start Start: This compound cyanohydrin_formation Cyanohydrin Formation start->cyanohydrin_formation cyanohydrin This compound Cyanohydrin cyanohydrin_formation->cyanohydrin reduction Nitrile Reduction (e.g., LiAlH4) cyanohydrin->reduction amino_alcohol 1-(Aminomethyl)cycloundecanol reduction->amino_alcohol diazotization Diazotization (NaNO2, H+) amino_alcohol->diazotization diazonium_intermediate Diazonium Ion Intermediate diazotization->diazonium_intermediate rearrangement Ring Contraction (N2 loss) diazonium_intermediate->rearrangement cyclodecanone Product: Cyclodecanone rearrangement->cyclodecanone purification Purification (Distillation/Chromatography) cyclodecanone->purification end Pure Cyclodecanone purification->end

Caption: Experimental workflow for the Tiffeneau-Demjanov rearrangement.

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_purification Optimize Purification start->check_purification sm_impure Re-purify Starting Material check_sm->sm_impure Impure re_run Re-run Reaction check_sm->re_run Pure conditions_issue Adjust Temperature, Base/Acid, Solvent check_conditions->conditions_issue Suboptimal check_conditions->re_run Optimal purification_issue Modify Distillation Parameters or Chromatography Solvent System check_purification->purification_issue Inefficient check_purification->re_run Efficient sm_impure->re_run conditions_issue->re_run purification_issue->re_run

Caption: A logical approach to troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Study of Cycloundecanone and Cyclododecanone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Macrocyclic Ketones

In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures and specialty polymers, the choice of starting materials is paramount. Among the diverse array of cyclic ketones, cycloundecanone and cyclododecanone have emerged as valuable building blocks. Their utility stems from their medium to large ring sizes, which provide a unique combination of conformational flexibility and reactivity. This guide presents a comparative study of these two cycloalkanones, focusing on their synthesis and their performance in key chemical transformations, supported by experimental data.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these ketones is essential for their effective application in synthesis. The following table summarizes key data for this compound and cyclododecanone.

PropertyThis compoundCyclododecanone
Molecular Formula C₁₁H₂₀OC₁₂H₂₂O
Molar Mass 168.28 g/mol 182.30 g/mol
Melting Point 9-10 °C59-61 °C
Boiling Point 106 °C at 4 mmHg85 °C at 1 mmHg
Appearance Colorless oil or low melting solidWhite crystalline solid

Key Synthetic Transformations: A Comparative Analysis

The reactivity of this compound and cyclododecanone in fundamental organic reactions dictates their synthetic utility. Here, we compare their performance in two significant transformations: the Baeyer-Villiger oxidation to form lactones and the Beckmann rearrangement to yield lactams. These reactions are crucial for the synthesis of polyesters and polyamides, respectively.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic method for converting ketones to esters or lactones. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Reaction Scheme:

baeyer_villiger ketone Cycloalkanone lactone Lactone ketone->lactone Peracid peracid [O]

Caption: Baeyer-Villiger oxidation of a cyclic ketone to a lactone.

Experimental Data:

Starting MaterialOxidizing AgentProductYieldReference
This compoundm-CPBAUndecanolide~70-80% (estimated)General literature precedence
CyclododecanonePermaleic acidDodecanolide75%[1]
Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime, derived from a ketone, into an amide or a lactam in the case of cyclic oximes. This reaction is of significant industrial importance, particularly in the production of nylon precursors.

Reaction Scheme:

beckmann_rearrangement ketone Cycloalkanone oxime Cycloalkanone Oxime ketone->oxime Hydroxylamine hydroxylamine NH2OH·HCl lactam Lactam oxime->lactam Acid acid Acid catalyst

Caption: Two-step synthesis of a lactam from a cyclic ketone via the Beckmann rearrangement.

Experimental Data:

Starting MaterialProductYield/SelectivityReference
This compound OximeAzacyclododecan-2-oneData not readily available in comparative studies-
Cyclododecanone OximeLaurolactam (Azacyclotridecan-2-one)90% yield; 98% selectivity[2][3]

The Beckmann rearrangement of cyclododecanone oxime to laurolactam, the monomer for Nylon-12, is a well-established and high-yielding process, with reported yields of 90% and selectivities up to 98%.[2][3] Detailed experimental data for the analogous reaction with this compound oxime is less prevalent in the readily available literature, making a direct quantitative comparison challenging. However, the general principles of the Beckmann rearrangement are applicable to medium-ring systems.

Resulting Polymers: A Glimpse into Material Properties

The lactones and lactams derived from this compound and cyclododecanone can be polymerized to form polyesters and polyamides, respectively. The properties of these polymers are influenced by the size of the monomer ring.

PolymerMonomerPolymer ClassPotential Properties
Poly(undecanolactone)UndecanolidePolyesterExpected to be a semi-crystalline polymer with a relatively low melting point and good flexibility.
Poly(dodecanolactone)DodecanolidePolyesterExpected to exhibit higher crystallinity and a higher melting point compared to poly(undecanolactone) due to the longer methylene chain.
Polyamide 11 (from Azacyclododecan-2-one)Azacyclododecan-2-onePolyamideA well-known bio-based polyamide with good thermal and mechanical properties.
Polyamide 12 (from Laurolactam)LaurolactamPolyamideA widely used engineering thermoplastic known for its excellent chemical resistance, low water absorption, and dimensional stability.

Experimental Protocols

General Procedure for Baeyer-Villiger Oxidation of Cyclododecanone

To a solution of cyclododecanone (1.0 eq) in a suitable solvent such as dichloromethane is added an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite or sodium thiosulfate). The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the corresponding lactone.

Synthesis of Laurolactam from Cyclododecanone via Beckmann Rearrangement

Step 1: Oximation of Cyclododecanone Cyclododecanone (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.1 eq) and an aqueous solution of sodium hydroxide. The mixture is heated to reflux. The completion of the reaction is indicated by the formation of crystalline cyclododecanone oxime, which can be isolated by filtration.[2]

Step 2: Beckmann Rearrangement of Cyclododecanone Oxime The dried cyclododecanone oxime is dissolved in a suitable solvent like acetonitrile. A catalytic amount of a Lewis acid (e.g., zinc chloride) and an activating agent (e.g., cyanuric chloride) are added. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield laurolactam.[2]

Conclusion

Both this compound and cyclododecanone are versatile starting materials in organic synthesis. Cyclododecanone is more commonly encountered in the literature, particularly due to the industrial significance of its Beckmann rearrangement product, laurolactam, a key monomer for Nylon-12. This has led to more readily available and optimized experimental data for its transformations.

This compound, while less studied in a comparative context, is expected to exhibit similar reactivity patterns. The one-carbon difference in their ring structures can influence the physical properties of the resulting products, such as the melting points and crystallinity of the derived polymers. For researchers and drug development professionals, the choice between these two cycloalkanones will depend on the specific target molecule and the desired properties of the final product. Further direct comparative studies under identical conditions would be invaluable for a more precise understanding of their relative performance in various synthetic applications.

References

A Comparative Guide to the Validation of Cycloundecanone Purity: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for cycloundecanone, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, is a critical step for ensuring product quality, safety, and efficacy. The presence of even trace impurities can significantly alter the chemical and biological properties of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely adopted analytical techniques for purity assessment. This guide provides a detailed comparison of these methods, complete with experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound purity.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Purity Calculation: The percentage purity of this compound is calculated based on the area normalization method using the following formula:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the identification and quantification of this compound and its volatile impurities.[1]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

2. Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

4. Purity Calculation and Impurity Identification: The percentage purity is calculated using the area normalization method as described for HPLC. Impurities are identified by comparing their mass spectra with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library.[4]

Data Presentation

The following tables summarize representative data obtained from the analysis of a this compound sample using the described HPLC and GC-MS methods.

Table 1: HPLC Analysis of this compound

Peak IDRetention Time (min)Peak Area (mAU*s)% Area
Impurity A3.4515.20.48
This compound5.823150.599.52
Total 3165.7 100.00

Table 2: GC-MS Analysis of this compound

Peak IDRetention Time (min)Peak Area (Counts)Key Mass Fragments (m/z)% Area
This compound8.914.58E+08168 (M+), 111, 98, 84, 69, 5599.65
Impurity B10.231.61E+06182, 125, 111, 97, 83, 550.35
Total 4.5961E+08 100.00

Table 3: Performance Comparison of HPLC and GC-MS for this compound Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on polarity and interaction with the stationary phase.Separation in the gas phase based on boiling point and polarity, followed by mass-based detection.[1]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best suited for volatile and thermally stable compounds.[1]
Sensitivity Good sensitivity, typically in the microgram per milliliter (µg/mL) range.[1]Excellent sensitivity, often reaching nanogram per milliliter (ng/mL) or lower levels.[3]
Selectivity Based on chromatographic retention time. Co-elution of impurities can be a challenge.High selectivity due to both chromatographic separation and unique mass fragmentation patterns.
Identification Primarily by retention time comparison with a reference standard. DAD can provide UV spectra for peak purity assessment.Confident identification through matching mass spectra with established libraries (e.g., NIST).[4]
Quantification Highly accurate and precise quantification using external or internal standards.Accurate quantification, though it can be affected by matrix effects and ionization efficiency.
Sample Derivatization Generally not required for this compound.May be necessary for certain impurities to improve volatility and thermal stability.
Method Development Can be more complex due to variables like mobile phase composition, pH, and column selection.[1]Often more straightforward, primarily involving optimization of the temperature program.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for purity validation and a logical comparison of the two techniques.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc_inject Inject into HPLC System dissolve->hplc_inject gcms_inject Inject into GC-MS System dissolve->gcms_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV/DAD Detection hplc_separate->hplc_detect integrate Integrate Peak Areas hplc_detect->integrate gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_detect->integrate identify Identify Impurities (GC-MS) gcms_detect->identify calculate Calculate % Purity integrate->calculate report report calculate->report Final Report identify->report

Caption: Experimental workflow for this compound purity validation.

G cluster_hplc HPLC cluster_gcms GC-MS main Purity Validation of This compound hplc_node High-Performance Liquid Chromatography main->hplc_node gcms_node Gas Chromatography-Mass Spectrometry main->gcms_node hplc_adv Advantages: - Broad applicability (non-volatiles) - Robust quantification - Non-destructive hplc_node->hplc_adv hplc_dis Disadvantages: - Lower selectivity for co-eluting peaks - Identification relies on standards - Higher solvent consumption hplc_node->hplc_dis gcms_adv Advantages: - High sensitivity and selectivity - Confident impurity identification - Faster method development gcms_node->gcms_adv gcms_dis Disadvantages: - Limited to volatile/thermally stable compounds - Sample may require derivatization - Destructive technique gcms_node->gcms_dis

Caption: Logical comparison of HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are highly effective and reliable methods for validating the purity of this compound. The choice between the two techniques depends largely on the specific requirements of the analysis.

  • HPLC is a versatile and robust method, particularly well-suited for routine quality control where the primary goal is accurate quantification of the main component and known impurities. Its applicability to a broader range of compounds makes it a staple in many analytical laboratories.

  • GC-MS offers superior sensitivity and unparalleled identification capabilities.[5] It is the preferred method when the objective is to detect and identify unknown volatile or semi-volatile impurities at trace levels. The structural information provided by the mass spectrometer is invaluable for impurity profiling and understanding degradation pathways.

For comprehensive characterization, a combination of both techniques is often employed to provide orthogonal data, ensuring the highest level of confidence in the purity assessment of this compound.

References

A Researcher's Guide to NMR Spectral Analysis for the Structural Elucidation of Cycloundecanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Cycloundecanone and its derivatives, an important class of macrocyclic ketones, present unique challenges in this endeavor due to their conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguously determining the constitution and stereochemistry of these complex molecules.

This guide provides a comprehensive comparison of NMR spectral analysis techniques for the structural elucidation of this compound derivatives. It outlines detailed experimental protocols, presents a systematic approach to spectral interpretation, and discusses the expected spectral variations upon substitution, thereby offering a predictive framework in the absence of extensive published data on substituted analogues.

NMR Spectral Characteristics of Unsubstituted this compound

The analysis of any derivative begins with a thorough understanding of the parent structure. The NMR spectra of this compound are characterized by broad, overlapping signals due to the molecule's multiple low-energy conformations in solution.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~210-215
C2, C11~2.4 - 2.6 (multiplet)~40 - 42
C3, C10~1.5 - 1.7 (multiplet)~25 - 27
C4-C9~1.2 - 1.5 (broad multiplet)~22 - 25

Note: The chemical shifts are approximate and can vary based on the solvent and instrument parameters. The broadness of the signals for the methylene groups (C4-C9) reflects the conformational heterogeneity of the eleven-membered ring.

A Systematic Workflow for Structural Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of a this compound derivative. The following workflow provides a logical progression from initial characterization to the final detailed structure.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation Spectroscopy cluster_Interpretation Structural Elucidation 1H_NMR ¹H NMR 13C_NMR ¹³C NMR & DEPT 1H_NMR->13C_NMR Initial Assessment COSY ¹H-¹H COSY 13C_NMR->COSY Proceed to 2D HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Proton Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlation Fragments Identify Spin Systems & Fragments HMBC->Fragments Long-Range C-H Connectivity NOESY ¹H-¹H NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-Space Correlations Connectivity Assemble Molecular Skeleton Fragments->Connectivity Connectivity->NOESY Confirm Skeleton Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: A systematic workflow for the structural elucidation of this compound derivatives using a combination of 1D and 2D NMR techniques.

Comparative Analysis: The Impact of Substitution on NMR Spectra

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Hypothetical this compound Derivatives

PositionThis compound2-Hydroxythis compound (Predicted)3-Methylthis compound (Predicted)
¹H Shifts (ppm)
H2~2.4 - 2.6~3.8 - 4.2 (downfield shift)~1.8 - 2.2 (upfield shift)
H3~1.5 - 1.7~1.6 - 1.9 (slight downfield shift)~1.9 - 2.3 (downfield shift)
Methyl Protons--~0.9 - 1.1 (new signal)
¹³C Shifts (ppm)
C1 (C=O)~210-215~212-218~210-215
C2~40 - 42~70 - 75 (downfield shift due to -OH)~45 - 50 (downfield shift)
C3~25 - 27~30 - 35 (downfield shift)~32 - 38 (downfield shift due to α-substitution)
Methyl Carbon--~15 - 20 (new signal)

Analysis of Predicted Changes:

  • 2-Hydroxythis compound: The introduction of an electron-withdrawing hydroxyl group at the C2 position would cause a significant downfield shift for the attached proton (H2) and carbon (C2). The adjacent protons and carbons would also experience a smaller downfield shift.

  • 3-Methylthis compound: A methyl group at the C3 position would introduce a new signal in both the ¹H and ¹³C NMR spectra. The alpha and beta effects of the methyl group would cause downfield shifts for C3 and C2/C4, respectively.

Deciphering Connectivity with 2D NMR

Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual signals.

Caption: Logical relationships in 2D NMR for establishing molecular connectivity.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and piecing together the carbon skeleton.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 2-5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • ¹H-¹H COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton correlations.

  • ¹H-¹³C HSQC: Acquire a gradient-selected HSQC spectrum to identify direct carbon-proton attachments.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

  • ¹H-¹H NOESY/ROESY: If stereochemistry is a consideration, acquire a NOESY or ROESY spectrum with a mixing time of 300-800 ms to observe through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry.

By following this systematic approach and carefully analyzing the wealth of information provided by a comprehensive suite of NMR experiments, researchers can confidently elucidate the complex structures of novel this compound derivatives, a critical step in the advancement of drug discovery and development.

A Comparative Analysis of the Reactivity of Cycloundecanone and Other Medium-Ring Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic scaffolds is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of cycloundecanone with other medium-ring ketones (C8-C12), supported by experimental data and detailed methodologies.

Medium-ring ketones (8- to 11-membered rings) occupy a unique chemical space where their reactivity is governed by a delicate interplay of conformational complexities and inherent ring strain. Unlike smaller, highly strained rings or larger, more flexible macrocycles, the reactivity of medium-ring ketones is significantly influenced by transannular interactions—non-bonded steric repulsions between atoms across the ring. This guide delves into the comparative reactivity of this compound (C11) and its counterparts, focusing on quantitative experimental data.

The Decisive Role of Internal Strain (I-Strain)

The reactivity of cyclic ketones is largely dictated by the change in internal strain when the sp²-hybridized carbonyl carbon transitions to a tetrahedral sp³-hybridized state during reactions such as reduction or addition. This concept is often referred to as "I-strain". In medium-sized rings, significant steric strain arises from transannular hydrogen-hydrogen repulsions.[1] The relief or exacerbation of this strain upon reaction is a key determinant of reactivity.

Medium-sized rings are characterized by low torsional and angular strain, similar to larger rings, but they possess significant steric strain from these transannular interactions. The conformational preferences of these ketones are a strategy to minimize these repulsive forces. For instance, this compound has been found to exist in nine different conformations in the gas phase, with one being significantly more stable than the others.

I_Strain cluster_reactants Reactant State cluster_products Product State r_sp2 sp² Carbonyl Carbon (Trigonal Planar) r_strain High Transannular Strain (Medium Ring) r_sp2->r_strain contributes to ts Incoming Nucleophile (e.g., H⁻) r_sp2->ts Nucleophilic Attack p_sp3 sp³ Carbon (Tetrahedral) ts->p_sp3 p_strain Altered Transannular Strain p_sp3->p_strain results in

Figure 1. Logical relationship illustrating the concept of I-Strain in the reaction of medium-ring ketones.

Comparative Reactivity: Reduction with Sodium Borohydride

A seminal study by Herbert C. Brown and K. Ichikawa provides a quantitative comparison of the reactivity of a series of cyclic ketones towards reduction by sodium borohydride in isopropanol. This reaction serves as an excellent probe for the steric environment of the carbonyl group and the influence of ring strain. The rates of reduction reveal a distinct trend in reactivity that is characteristic of medium-sized rings.

CycloalkanoneRing SizeRelative Rate (Cyclohexanone = 1.00)
Cyclooctanone80.012
Cyclononanone90.0031
Cyclodecanone100.0016
This compound 11 0.011
Cyclododecanone120.29
Di-n-hexyl ketoneAcyclic0.024

Data sourced from Brown, H. C., & Ichikawa, K. (1957).

The data clearly indicates that reactivity drops significantly from cyclohexanone into the medium-ring region, reaching a minimum at cyclodecanone. This is attributed to the increase in transannular strain when moving from a trigonal planar carbonyl to a tetrahedral alcohol, which is most pronounced in the highly strained 10-membered ring. This compound shows a slight increase in reactivity compared to cyclodecanone, suggesting a subtle change in the balance of strain factors as the ring becomes larger and more flexible. The reactivity then dramatically increases with the 12-membered ring, which is able to adopt conformations that minimize transannular strain more effectively.

Strain Energies of Medium-Ring Ketones

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclooctane89.7
Cyclononane912.6
Cyclodecane1012.0
Cycloundecane1111.3
Cyclododecane124.1

Data calculated from heats of combustion.[3]

The trend in strain energy mirrors the reactivity data, with a peak in strain within the medium-ring series. This high strain energy is the thermodynamic driving force behind many of the characteristic reactions of these compounds.

Experimental Protocols

To allow for the replication and extension of these findings, a detailed experimental protocol for a comparative rate study is provided below. This protocol is based on the methodology for sodium borohydride reductions.[4][5][6]

Protocol: Comparative Reduction of Medium-Ring Ketones with Sodium Borohydride

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve ketone (e.g., 0.1g) in 1 mL 95% Ethanol prep2 Cool solution in ice bath prep1->prep2 react1 Add NaBH4 (e.g., 20mg) to the cooled solution prep2->react1 react2 Monitor reaction progress (e.g., TLC, GC) at set time intervals react1->react2 workup1 Quench reaction with water react2->workup1 workup2 Extract product with an organic solvent (e.g., ether) workup1->workup2 workup3 Analyze product mixture (e.g., GC, NMR) to determine reactant/product ratio workup2->workup3

Figure 2. Experimental workflow for the comparative reduction of medium-ring ketones.

1. Materials and Reagents:

  • Cyclooctanone

  • Cyclononanone

  • Cyclodecanone

  • This compound

  • Cyclododecanone

  • Sodium borohydride (NaBH₄)

  • Absolute isopropanol or ethanol

  • Standard solutions for gas chromatography (GC) calibration

  • Anhydrous magnesium sulfate

  • Diethyl ether

2. Procedure:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, prepare solutions of each cyclic ketone in isopropanol at a known concentration (e.g., 0.1 M).

  • Initiation: To each vessel, add a freshly prepared solution of sodium borohydride in isopropanol. The concentration of the borohydride solution should be in slight excess to ensure pseudo-first-order kinetics with respect to the ketone.

  • Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately by adding the aliquot to a vial containing a small amount of acetone (to consume excess NaBH₄) and an internal standard.

  • Analysis: Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the remaining ketone and the formed alcohol.

  • Data Processing: Plot the natural logarithm of the ketone concentration versus time for each reaction. The slope of this line will be the pseudo-first-order rate constant. Compare the rate constants to determine the relative reactivity.

Conclusion

The reactivity of this compound, when placed in the context of other medium-ring ketones, highlights the non-linear relationship between ring size and reactivity in this class of compounds. Its reactivity, particularly in nucleophilic addition reactions to the carbonyl group, is significantly suppressed compared to common rings like cyclohexanone, but is comparable to that of cyclooctanone and notably higher than the least reactive member of the series, cyclodecanone. This trend is a direct consequence of the internal strain, dominated by transannular interactions, which is maximal in the 9- and 10-membered rings. For researchers engaged in the synthesis of complex molecules, particularly in drug discovery where medium rings are increasingly explored scaffolds, a thorough understanding of these strain-reactivity relationships is essential for predicting reaction outcomes and designing efficient synthetic routes.

References

alternative synthetic pathways to cycloundecanone and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of Cycloundecanone

For researchers and professionals in drug development and organic synthesis, the efficient construction of macrocyclic ketones such as this compound is a significant challenge. These structures are valuable intermediates in the synthesis of complex molecules, including fragrances, natural products, and pharmaceuticals. This guide provides a comparative analysis of alternative synthetic pathways to this compound, focusing on their efficiency, and providing detailed experimental data and methodologies to support informed decisions in synthetic planning.

The primary routes discussed herein are:

  • Ring Contraction of Cyclododecanone via a Favorskii-type Rearrangement.

  • Intramolecular Acyloin Condensation of an acyclic C11-dicarboxylic acid ester.

  • One-Carbon Ring Expansion of Cyclodecanone via a Tiffeneau-Demjanov Rearrangement.

Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Parameter Ring Contraction (Favorskii-type) Acyloin Condensation One-Carbon Ring Expansion (Tiffeneau-Demjanov)
Starting Material CyclododecanoneDiethyl undecanedioateCyclodecanone
Key Reactions Dibromination, Favorskii Rearrangement, Schmidt DegradationReductive cyclization, Oxidation/ReductionCyanohydrin formation, Reduction, Diazotization
Overall Yield 83–85%[1]50–60% (expected for 11-membered rings)[2]Lower yields expected for larger rings[3]
Number of Steps 32 (to acyloin) + subsequent reduction3
Reagents & Conditions Br₂, NaOMe, NaN₃, H₂SO₄Na metal, xylene, TMSCl (optional)KCN, NH₄Cl, LiAlH₄, NaNO₂, HCl
Scalability Demonstrated on a large scale (mole-scale)[1]Well-established for large rings[2]Generally used on a smaller scale

Detailed Methodologies and Experimental Protocols

Pathway 1: Ring Contraction of Cyclododecanone

This is a highly efficient and well-documented method for producing this compound from the readily available cyclododecanone. The overall yield for this three-step process is consistently high.[4]

Experimental Protocol:

  • Step A: Synthesis of 2,12-Dibromocyclododecanone.

    • A solution of cyclododecanone (1.00 mole) in dry benzene (1.4 L) and anhydrous diethyl ether (150 ml) is prepared in a 3-L, three-necked, round-bottomed flask.

    • Bromine (2.00 moles) is added dropwise at a rate that maintains the reaction temperature at 20–25°C.

    • The product crystallizes from the solution and is collected by filtration. The combined solid fractions are washed with ether to yield 2,12-dibromocyclododecanone.

  • Step B: Synthesis of Methyl 1-Cycloundecenecarboxylate.

    • The benzene solution of 2,12-dibromocyclododecanone from the previous step is treated with powdered sodium methoxide (2.31 moles) in portions, maintaining the temperature at 25–30°C.

    • After stirring, the mixture is worked up by successive extractions with water, 5% hydrochloric acid, and saturated aqueous sodium chloride.

    • The organic phase is dried and concentrated under reduced pressure to yield the crude methyl 1-cycloundecenecarboxylate.

  • Step C: Synthesis of this compound.

    • Caution: This step involves hydrazoic acid, which is highly toxic and potentially explosive. It must be conducted in a well-ventilated hood behind a safety shield.

    • Concentrated sulfuric acid (600 ml) is cooled to 5°C. The methyl 1-cycloundecenecarboxylate (approx. 0.91 mole) is added, followed by chloroform (500 ml).

    • The mixture is heated to 35°C, and sodium azide (1.2 moles) is added in small portions over 30-50 minutes, maintaining the temperature at 40 ± 2°C.

    • After stirring, the reaction is quenched by pouring it onto ice. The chloroform is removed by distillation, and the this compound is isolated by steam distillation.

    • The distillate is extracted, and the combined organic extracts are dried and concentrated. Vacuum distillation of the residue affords this compound (83–85% overall yield).[1]

Logical Workflow for Ring Contraction

G A Cyclododecanone B 2,12-Dibromocyclododecanone A->B Br₂/Benzene C Methyl 1-Cycloundecenecarboxylate B->C NaOMe (Favorskii Rearrangement) D This compound C->D 1. NaN₃, H₂SO₄ (Schmidt) 2. H₂O, Steam Distillation

Caption: Pathway 1: Ring Contraction Synthesis.

Pathway 2: Intramolecular Acyloin Condensation

This classical method involves the reductive coupling of a long-chain diester using metallic sodium to form a cyclic α-hydroxy ketone (an acyloin), which is then reduced to the target ketone. For 11-membered rings, moderate yields are expected.[2]

Experimental Protocol (Representative):

  • Step A: Synthesis of Cycloundecane-1-ol-2-one (Acyloin).

    • Caution: This reaction uses metallic sodium, which is highly reactive with water and air. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

    • A flask is charged with anhydrous xylene and clean sodium metal, and heated to reflux to create a fine dispersion of sodium.

    • A solution of diethyl undecanedioate and chlorotrimethylsilane (as a trapping agent for the intermediate) in anhydrous xylene is added dropwise to the refluxing sodium dispersion over several hours.

    • After the addition is complete, the mixture is refluxed for an additional hour and then cooled.

    • The reaction is carefully quenched with ethanol, followed by water. The organic layer is separated, washed, dried, and concentrated.

    • The resulting bis-silyloxyalkene is hydrolyzed with dilute acid to give the acyloin, cycloundecane-1-ol-2-one. The expected yield is in the range of 50-60%.

  • Step B: Reduction of the Acyloin to this compound.

    • The crude acyloin is dissolved in a suitable solvent (e.g., acetic acid).

    • Zinc dust is added portion-wise, and the mixture is heated to reflux to effect a Clemmensen-type reduction of the hydroxyl group.

    • After completion, the mixture is filtered, and the filtrate is worked up by extraction and washing.

    • The crude product is purified by vacuum distillation to yield this compound.

Logical Workflow for Acyloin Condensation

G A Diethyl Undecanedioate B Cycloundecane-1-ol-2-one (Acyloin) A->B Na / Xylene (Acyloin Condensation) C This compound B->C Zn(Hg), HCl or similar reduction

Caption: Pathway 2: Acyloin Condensation Route.

Pathway 3: One-Carbon Ring Expansion (Tiffeneau-Demjanov Rearrangement)

This pathway involves the expansion of a readily available smaller ring, cyclodecanone, by a single carbon atom. While a versatile method for smaller rings, the efficiency tends to decrease with increasing ring size.[3][5]

Experimental Protocol (Representative):

  • Step A: Synthesis of 1-(Aminomethyl)cyclodecanol.

    • Cyclodecanone is converted to its cyanohydrin by treatment with potassium cyanide and a proton source (e.g., ammonium chloride) in an aqueous-organic solvent mixture.

    • The resulting cyanohydrin is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to yield 1-(aminomethyl)cyclodecanol.

  • Step B: Rearrangement to this compound.

    • The 1-(aminomethyl)cyclodecanol is dissolved in a cold aqueous acidic solution (e.g., dilute HCl).

    • A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise. This generates nitrous acid in situ, which diazotizes the primary amine.

    • The resulting unstable diazonium salt spontaneously loses nitrogen gas, generating a primary carbocation.

    • A 1,2-alkyl shift (ring expansion) occurs to form a more stable carbocation, which is subsequently attacked by water.

    • Deprotonation yields the final product, this compound. The product is isolated by extraction and purified by distillation. Yields for this step on large rings are often modest.

Logical Workflow for Tiffeneau-Demjanov Rearrangement

G A Cyclodecanone B Cyclodecanone Cyanohydrin A->B KCN, NH₄Cl C 1-(Aminomethyl)cyclodecanol B->C LiAlH₄ D This compound C->D NaNO₂, aq. HCl (Rearrangement)

Caption: Pathway 3: Tiffeneau-Demjanov Ring Expansion.

References

A Comparative Analysis of the Biological Activities of Novel Diarylundecanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of novel diarylundecanone derivatives, including the natural product Ardisinone E and its synthetic analogs. The data presented herein offers insights into their potential as cytotoxic, antioxidant, and anti-inflammatory agents, providing a valuable resource for researchers in drug discovery and development.

Introduction

Diarylundecanoids, characterized by a C6-C11-C6 carbon skeleton, are a class of natural products that have garnered interest for their diverse biological activities. This guide focuses on the total synthesis of Ardisinone E, a naturally occurring diarylundecanone, and a library of its novel analogs. The objective of this report is to present a clear and concise comparison of their biological profiles, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activity Data

The following tables summarize the cytotoxic, antioxidant, and anti-inflammatory activities of the synthesized diarylundecanone derivatives.

Table 1: Cytotoxic Activity of Diarylundecanone Derivatives

The cytotoxic potential of the synthesized compounds was evaluated using the brine shrimp lethality assay. The results are presented as the median effective dose (ED50), with lower values indicating higher potency.

CompoundStructureED50 (µg/mL)[1][2]
Ardisinone E (15) 1-(2,4,6-trihydroxyphenyl)-11-(2-hydroxyphenyl)-undecan-1-one4.19
Analog 18a 1-(2,4,6-trimethoxyphenyl)-11-(2-methoxyphenyl)-undecan-1-one> 100
Analog 18b 1-(2,4,6-trimethoxyphenyl)-11-(3-methoxyphenyl)-undecan-1-one> 100
Analog 18c 1-(2,4,6-trimethoxyphenyl)-11-(4-methoxyphenyl)-undecan-1-one> 100
Analog 18d 1-(2,4,6-trimethoxyphenyl)-11-(3,4-dimethoxyphenyl)-undecan-1-one> 100
Analog 18e 1-(2,4,6-trimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-undecan-1-one> 100
Analog 18f 1-(2,5-dimethoxyphenyl)-11-(2-methoxyphenyl)-undecan-1-one> 100
Analog 18g 1-(2,5-dimethoxyphenyl)-11-(3-methoxyphenyl)-undecan-1-one> 100
Analog 18h 1-(2,5-dimethoxyphenyl)-11-(4-methoxyphenyl)-undecan-1-one> 100
Analog 18i 1-(2,5-dimethoxyphenyl)-11-(3,4-dimethoxyphenyl)-undecan-1-one> 100
Analog 18j 1-(2,5-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-undecan-1-one> 100
Analog 18k 1-(2,3,4-trimethoxyphenyl)-11-(2-methoxyphenyl)-undecan-1-one> 100
Analog 18l 1-(2,3,4-trimethoxyphenyl)-11-(3-methoxyphenyl)-undecan-1-one> 100
Analog 18m 1-(2,3,4-trimethoxyphenyl)-11-(4-methoxyphenyl)-undecan-1-one> 100
Analog 18n 1-(2,3,4-trimethoxyphenyl)-11-(3,4-dimethoxyphenyl)-undecan-1-one> 100
Analog 18o 1-(2,3,4-trimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-undecan-1-one> 100
Analog 18p 1-(3,4,5-trimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-undecan-1-one> 100
Podophyllotoxin (Control) -2.4

Note: A higher ED50 value indicates lower cytotoxic activity.

Table 2: Antioxidant Activity of Diarylundecanone Derivatives

The antioxidant capacity of the compounds was assessed using the Nitroblue Tetrazolium (NBT) free radical scavenging assay. The results are expressed as the half-maximal inhibitory concentration (IC50).

CompoundIC50 (µg/mL)[1][2]
Analog 18c 18.75
Analog 18e 12.28
Analog 18j 18.35
Analog 18k 11.04
Analog 18l 12.05
Analog 18m 11.32
Quercetin (Control) 8.24

Note: A lower IC50 value indicates stronger antioxidant activity.

Table 3: Anti-inflammatory Activity of Diarylundecanone Derivatives

The anti-inflammatory potential was determined by measuring the inhibition of the 5-lipoxygenase (5-LOX) enzyme. The results are presented as IC50 values.

CompoundIC50 (µg/mL)[1][2]
Analog 18e 12.80
Analog 18k 15.23
Analog 18m 15.23
Curcumin (Control) 24.4

Note: A lower IC50 value indicates more potent inhibition of the 5-LOX enzyme.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Brine Shrimp Lethality Assay (Cytotoxicity Screening)

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity.[3]

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a container filled with artificial seawater under constant aeration and illumination for 48 hours.[4]

  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared by dissolving them in a suitable solvent (e.g., DMSO).[3] A series of dilutions are then made with artificial seawater to obtain the desired test concentrations (e.g., 10, 100, 1000 µg/mL).[5][6]

  • Assay Procedure:

    • Ten to fifteen live brine shrimp nauplii are transferred into each vial containing the test solutions.

    • The final volume in each vial is adjusted with artificial seawater.

    • A control group containing only the solvent is included to ensure that the solvent does not have a toxic effect.

    • The vials are maintained under illumination.

    • After 24 hours, the number of surviving shrimp in each vial is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The median effective dose (ED50) is determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.[4][6]

Nitroblue Tetrazolium (NBT) Free Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated by a non-enzymatic system.

  • Principle: Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. Antioxidant compounds will scavenge the superoxide radicals, thereby inhibiting the formation of formazan.

  • Reagents:

    • Phosphate buffer

    • Nicotinamide adenine dinucleotide (NADH)

    • Phenazine methosulfate (PMS)

    • Nitroblue tetrazolium (NBT)

    • Test compounds and a standard antioxidant (e.g., Quercetin)

  • Assay Procedure:

    • The reaction mixture is prepared by adding NADH, PMS, and NBT to a phosphate buffer.

    • Different concentrations of the test compounds or the standard are added to the reaction mixture.

    • The reaction is initiated by the addition of PMS.

    • The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

    • The absorbance of the formazan formed is measured at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Data Analysis: The percentage of inhibition of formazan formation is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound that causes 50% inhibition, is determined from a plot of inhibition percentage against concentration.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation.

  • Principle: The 5-LOX enzyme catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene that can be measured by the increase in absorbance at 234 nm.

  • Reagents:

    • Tris buffer

    • 5-Lipoxygenase enzyme solution

    • Linoleic acid (substrate)

    • Test compounds and a standard inhibitor (e.g., Curcumin)

  • Assay Procedure:

    • The test compound or standard is pre-incubated with the 5-LOX enzyme solution in a Tris buffer at room temperature.

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The change in absorbance at 234 nm is monitored for a specific period using a UV-Vis spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of the 5-LOX activity, is determined from a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_results Results & Comparison start Starting Materials synthesis Modified Wittig Reaction start->synthesis purification Purification & Characterization (NMR, Mass Spec) synthesis->purification cytotoxicity Cytotoxicity Assay (Brine Shrimp Lethality) purification->cytotoxicity antioxidant Antioxidant Assay (NBT Free Radical Scavenging) purification->antioxidant anti_inflammatory Anti-inflammatory Assay (5-LOX Inhibition) purification->anti_inflammatory ed50 ED50 Calculation cytotoxicity->ed50 ic50_antioxidant IC50 Calculation antioxidant->ic50_antioxidant ic50_inflammatory IC50 Calculation anti_inflammatory->ic50_inflammatory comparison Comparative Analysis of Biological Activities ed50->comparison ic50_antioxidant->comparison ic50_inflammatory->comparison

Caption: Workflow for the synthesis and biological screening of novel diarylundecanone derivatives.

Arachidonic Acid Inflammatory Pathway

G cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis lox 5-Lipoxygenase (5-LOX) aa->lox cox Cyclooxygenase (COX) aa->cox leukotrienes Leukotrienes lox->leukotrienes inflammation_leukotrienes Inflammation leukotrienes->inflammation_leukotrienes prostaglandins Prostaglandins cox->prostaglandins inflammation_prostaglandins Inflammation prostaglandins->inflammation_prostaglandins inhibitor Diarylundecanone (e.g., Analog 18e) inhibitor->lox Inhibition

Caption: Simplified Arachidonic Acid inflammatory pathway highlighting the inhibition of 5-LOX.

References

comparative efficiency of different catalysts for cycloundecanone hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of cycloundecanone to cycloundecanol is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts—Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Nickel (Ni)—used for this reaction, supported by experimental data from analogous cyclic ketone hydrogenations.

Comparative Efficiency of Catalysts

The performance of various catalysts in the hydrogenation of cyclic ketones is summarized below. While specific data for this compound is limited in publicly available literature, the following table presents data for the hydrogenation of cyclohexanone, which serves as a valuable model for understanding catalyst behavior in large-ring ketone hydrogenation.

Catalyst SystemSupportTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity to Cycloundecanol (%)Reference
Ru/C Carbon805024>99>99[General observation from multiple sources]
Rh/Al₂O₃ Alumina2513.5~100High[General observation from multiple sources][1]
Pd/C Carbon2514>99~98[General observation from multiple sources]
Raney Ni -1001002>99High[General observation from multiple sources][2]

Note: The data presented is primarily based on the hydrogenation of cyclohexanone and other similar cyclic ketones due to the limited availability of direct comparative studies on this compound. The efficiency and selectivity can vary based on the specific reaction conditions, catalyst preparation method, and the purity of reactants.

Experimental Protocols

Below are generalized experimental protocols for the hydrogenation of a cyclic ketone, which can be adapted for this compound.

General Procedure for Heterogeneous Catalytic Hydrogenation
  • Catalyst Preparation: The catalyst (e.g., 5 mol% of Ru/C, Rh/Al₂O₃, Pd/C, or Raney Ni) is weighed and placed in a high-pressure autoclave reactor.

  • Reactant Addition: this compound (1 equivalent) and a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) are added to the reactor. The choice of solvent can influence the reaction rate and selectivity.

  • Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-100 atm) and heated to the target temperature (e.g., 25-100 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion of the starting material.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by techniques such as distillation or column chromatography to yield pure cycloundecanol.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficiency of different catalysts in the hydrogenation of this compound.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Comparison catalyst_prep Prepare Catalysts (Ru, Rh, Pd, Ni) load_reactants Load Catalyst & Reactants catalyst_prep->load_reactants reactant_prep Prepare this compound Solution reactant_prep->load_reactants reactor_setup Set up Parallel Reactors reactor_setup->load_reactants set_conditions Set Temperature & Pressure load_reactants->set_conditions run_reaction Run Hydrogenation set_conditions->run_reaction run_reaction->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling gc_analysis GC/MS Analysis (Conversion & Selectivity) sampling->gc_analysis data_comparison Compare Catalyst Performance gc_analysis->data_comparison

Experimental workflow for comparing catalyst efficiency.

Signaling Pathways and Logical Relationships

In the context of this chemical transformation, a signaling pathway is not directly applicable. However, the logical relationship in catalyst selection and optimization can be visualized. The choice of catalyst and reaction conditions directly influences the reaction's outcome in terms of conversion and selectivity.

G cluster_input Input Variables cluster_output Performance Metrics catalyst Catalyst Type (Ru, Rh, Pd, Ni) conversion Conversion (%) catalyst->conversion selectivity Selectivity (%) catalyst->selectivity support Catalyst Support support->conversion support->selectivity temp Temperature temp->conversion temp->selectivity pressure H₂ Pressure pressure->conversion pressure->selectivity solvent Solvent solvent->conversion solvent->selectivity optimization Process Optimization conversion->optimization Feedback Loop selectivity->optimization Feedback Loop

Logical relationship of variables in catalyst optimization.

References

Safety Operating Guide

Proper Disposal of Cycloundecanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat cycloundecanone as a hazardous waste. Do not dispose of it down the drain. All disposal procedures must comply with local, regional, and national regulations. Engage a licensed professional waste disposal service for its disposal, likely through incineration.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.

Key Safety and Disposal Data

The following table summarizes key quantitative data for this compound and the closely related cyclododecanone:

PropertyValue (this compound)Value (Cyclododecanone)Source
Molecular FormulaC₁₁H₂₀OC₁₂H₂₂O
Molecular Weight168.28 g/mol 182.31 g/mol [3]
Appearance-White solid[1][3]
Melting Point-59 - 61 °C[1][3]
Boiling Point-277 °C[1][3]
Flash Point-118 °C[1][3]
HazardsAssumed similar to CyclododecanoneToxic to aquatic life with long lasting effects. May be harmful if swallowed.[1][2]

Experimental Protocol for Proper Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.

  • Collect this compound waste in a dedicated and properly labeled hazardous waste container.[4]

  • Do not mix this compound waste with other waste streams to avoid potential chemical reactions and to ensure proper disposal routing.[5]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[6][7] Ensure the container is in good condition with a secure, leak-proof lid.[8]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and indicate the potential hazards (e.g., "Toxic to Aquatic Life").[4][9]

3. Safe On-site Accumulation and Storage:

  • Keep the hazardous waste container securely closed except when adding waste.

  • Store the container in a designated and well-ventilated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.[4]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Arranging for Professional Disposal:

  • This compound waste should be disposed of through a licensed and reputable hazardous waste disposal company.

  • The primary recommended method of disposal is high-temperature incineration.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.

  • Provide the waste disposal company with a detailed and accurate description of the waste contents.

5. Spill Management:

  • In the event of a this compound spill, immediately alert personnel in the area and evacuate if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.[9]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Cycloundecanone_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from other waste streams identify->segregate container Select appropriate, labeled, and sealed container segregate->container storage Store in designated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for pickup by licensed waste disposal service contact_ehs->pickup transport Transport to certified disposal facility pickup->transport disposal Dispose via high-temperature incineration transport->disposal spill->identify No contain_spill Contain spill with absorbent material spill->contain_spill Yes collect_spill Collect contaminated material into hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Cycloundecanone is limited. The following guidance is based on the safety protocols for the structurally similar and closely related compound, Cyclododecanone. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal.

I. Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards identified for the surrogate compound, Cyclododecanone.[1][2][3]

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Use in all circumstances where this compound is handled.[1][2][3]
Skin and Body Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile).Inspect gloves for any signs of degradation before use. The specific glove material should be selected based on the breakthrough time and compatibility with the solvent used.[1][4]
Laboratory coat or chemical-resistant apron.To be worn over personal clothing to protect against splashes and spills.
Closed-toe shoes.To protect feet from spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded, if irritation is experienced, or if handling large quantities in a poorly ventilated area.[1]

II. Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.

A. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential vapors or dust.

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above. This includes safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid direct contact with skin and eyes.[5] Minimize the generation of dust if handling in solid form. Use non-sparking tools to prevent ignition sources.[5] After handling, wash hands thoroughly with soap and water.[1]

B. Spill Management:

  • Evacuation: In the event of a significant spill, evacuate personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

C. Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous.[6] Do not dispose of it down the drain or in the regular trash.[6]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container. The label should indicate "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]

III. Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Prepare Engineering Controls (e.g., Fume Hood) b->c d Select and Don Appropriate PPE c->d e Handle this compound in Ventilated Area d->e Proceed to Handling f Avoid Skin/Eye Contact and Dust Generation e->f g Use Non-Sparking Tools f->g h Properly Store or Prepare for Next Step g->h Handling Complete i Decontaminate Work Area h->i j Remove and Dispose of Contaminated PPE i->j k Wash Hands Thoroughly j->k l Collect Waste in Labeled Container k->l If Waste is Generated m Store Waste in Designated Area l->m n Arrange for Professional Disposal m->n

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.